molecular formula C35H52N6O7S B12380877 E3 Ligase Ligand-linker Conjugate 91

E3 Ligase Ligand-linker Conjugate 91

Cat. No.: B12380877
M. Wt: 700.9 g/mol
InChI Key: TZEQJKOKYFRKJR-HRHHFINDSA-N
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Description

E3 Ligase Ligand-linker Conjugate 91 is a useful research compound. Its molecular formula is C35H52N6O7S and its molecular weight is 700.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H52N6O7S

Molecular Weight

700.9 g/mol

IUPAC Name

tert-butyl 4-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C35H52N6O7S/c1-23-29(49-22-37-23)25-10-8-24(9-11-25)19-36-31(44)27-18-26(42)20-41(27)32(45)30(34(2,3)4)38-28(43)21-47-17-16-39-12-14-40(15-13-39)33(46)48-35(5,6)7/h8-11,22,26-27,30,42H,12-21H2,1-7H3,(H,36,44)(H,38,43)/t26-,27+,30-/m1/s1

InChI Key

TZEQJKOKYFRKJR-HRHHFINDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 91: A Key Intermediate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component in the construction of many potent PROTACs is the E3 ligase ligand-linker conjugate, a pre-functionalized building block that facilitates the recruitment of an E3 ubiquitin ligase.

This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 91 , a key intermediate for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. This document will delve into its chemical properties, mechanism of action, and its application in the development of novel protein degraders, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts: The Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event in TPD.[2] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3]

E3 ligase ligand-linker conjugates are synthetic constructs that combine the E3 ligase-binding component with a linker arm, often terminating in a reactive group.[4][5] This modular approach streamlines the synthesis of PROTAC libraries, as the same E3 ligase-recruiting moiety can be readily coupled to various warheads targeting different proteins.[6][]

This compound: A Detailed Profile

This compound is a chemically synthesized intermediate designed for the facile construction of VHL-recruiting PROTACs.[8]

Chemical Identity and Properties

PropertyValueReference(s)
CAS Number 2229713-40-8[8]
Molecular Formula C35H52N6O7S
Molecular Weight 700.89
E3 Ligase Ligand (S,R,S)-AHPC[8]
E3 Ligase Target von Hippel-Lindau (VHL)[8]
Synonyms A conjugate of (S,R,S)-AHPC and a corresponding linker[8]

(S,R,S)-AHPC is a derivative of VH032, a well-characterized ligand for the VHL E3 ligase.[8][9]

Mechanism of Action: Harnessing the VHL E3 Ligase

This compound incorporates the (S,R,S)-AHPC moiety, which is a potent binder to the VHL E3 ligase.[8] VHL is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[10] In its physiological role, VHL recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[11]

PROTACs constructed using this compound leverage this natural process. The (S,R,S)-AHPC portion of the PROTAC binds to VHL, while the warhead engages the POI. This induced proximity facilitates the ubiquitination of the POI by the VHL complex, leading to its subsequent degradation by the proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with (S,R,S)-AHPC) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-induced protein degradation pathway.

Quantitative Data: Performance of (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter. While specific performance data for PROTACs synthesized directly from this compound is not publicly available, the following tables summarize relevant data for PROTACs utilizing the (S,R,S)-AHPC or closely related VH032 VHL ligand.

Table 1: Degradation Potency of (S,R,S)-AHPC/VH032-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells<1Not Specified[12]
GMB-475BCR-ABL1Ba/F3 cells1100Not Specified[9]
An FBXO22 DegraderFBXO22Jurkat cells7799[13]
A pan-KRAS DegraderKRASAGS cells~20>95[14]
HDAC3 DegraderHDAC3HCT116 cells44077[15]

Table 2: Binding Affinities of VHL Ligands

LigandAssayBinding Affinity (Kd or Ki)Reference(s)
VH032Not SpecifiedKd of 185 nM[9]
BODIPY FL VH032TR-FRETKd of ~3.0 nM[16]
VH032FP AssayKi of 33.4 nM[16]
MZ1 (a VH032-based PROTAC)FP AssayKi of 6.3 nM[16]

Experimental Protocols

The development of a novel PROTAC using a building block like this compound involves chemical synthesis followed by biological evaluation.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling an E3 ligase ligand-linker conjugate possessing a terminal carboxylic acid to a warhead with an available amine functionality.

Materials:

  • (S,R,S)-AHPC-linker-COOH (or a similar activated linker conjugate)

  • Amine-containing warhead (ligand for the POI)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Purification supplies: Silica gel for column chromatography, HPLC system

Procedure:

  • Dissolution: Dissolve the (S,R,S)-AHPC-linker-COOH and the amine-containing warhead in DMF.

  • Activation and Coupling: Add HATU, HOBt, and DIPEA to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Quenching and Purification: Upon completion, quench the reaction and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry.

G cluster_0 PROTAC Synthesis Workflow start Start Materials: - (S,R,S)-AHPC-Linker-COOH - Amine-Warhead dissolve Dissolve in DMF start->dissolve couple Add Coupling Agents (HATU, HOBt, DIPEA) dissolve->couple react Stir at RT (12-24h) couple->react monitor Monitor with LC-MS react->monitor purify Purify (Column Chromatography/HPLC) monitor->purify Reaction Complete characterize Characterize (NMR, MS) purify->characterize end_product Final PROTAC characterize->end_product

General workflow for PROTAC synthesis.

Protocol for Determination of DC50 and Dmax

Materials:

  • Cultured cells expressing the POI

  • Complete growth medium

  • PROTAC stock solution (e.g., in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with varying concentrations of the PROTAC for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody for the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities.

    • Normalize the POI band intensity to the loading control for each sample.

  • Data Analysis:

    • Calculate the percentage of remaining POI relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

Conclusion

This compound represents a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its modular design, incorporating the well-validated (S,R,S)-AHPC ligand, provides a streamlined path to the development of novel protein degraders. By understanding the fundamental principles of PROTAC technology, leveraging the quantitative data from related compounds, and applying robust experimental protocols, researchers can effectively utilize this and similar conjugates to explore new therapeutic avenues in targeted protein degradation. The continued development and application of such advanced chemical biology tools will undoubtedly accelerate the discovery of next-generation therapeutics for a wide range of diseases.

References

An In-Depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action for E3 ligase ligand-linker conjugates, which are pivotal components of Proteolysis Targeting Chimeras (PROTACs). For researchers, scientists, and drug development professionals, this document details the core principles, experimental validation, and data interpretation associated with this innovative therapeutic modality.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a powerful therapeutic strategy, enabling the selective elimination of disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, this approach removes the protein from the cell entirely. At the forefront of this technology are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[][3]

PROTACs consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the E3 ligase and the POI into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[3][4]

"E3 Ligase Ligand-linker Conjugate 91" is an example of a key building block for constructing PROTACs. It is a conjugate of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a linker.[5] This intermediate can be chemically coupled to a ligand for a specific POI to create a complete PROTAC molecule.[5]

Core Mechanism of Action

The catalytic mechanism of a PROTAC assembled from an E3 ligase ligand-linker conjugate involves a series of orchestrated steps within the cell:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary POI-PROTAC-E3 ligase complex.[3] The linker's length and composition are critical for optimal complex formation.[6]

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme to surface lysine (B10760008) residues on the POI.[3][7] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[4]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[3][4]

  • PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst.[3]

Below is a diagram illustrating this signaling pathway.

Figure 1: PROTAC Mechanism of Action.

Case Study: A ZFP91-Degrading PROTAC

While "this compound" is an intermediate, we can examine a fully characterized PROTAC to understand the practical application and data generated. A notable example is the napabucasin-based PROTAC, XD2-149, which was discovered to degrade the E3 ubiquitin-protein ligase ZFP91.[6][8] ZFP91 has been implicated in tumorigenesis, making it a potential anti-cancer target.[6][9]

Quantitative Data for ZFP91 Degradation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. For the ZFP91-degrading PROTAC XD2-149, the following data was observed in pancreatic cancer cell lines:

CompoundCell LineDC50DmaxReference
XD2-149BxPC-380 nMNot Reported[6]

This data demonstrates that XD2-149 potently degrades ZFP91 at a nanomolar concentration.

Experimental Protocols

Determining the mechanism of action of an E3 ligase ligand-linker conjugate-based PROTAC involves a series of key experiments.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a controlled, cell-free environment.

Objective: To determine if the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.

Methodology:

  • Combine the following reagents in a microcentrifuge tube:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme specific to the E3 ligase

    • Recombinant E3 ligase (e.g., VHL complex)

    • Recombinant POI

    • Ubiquitin

    • ATP

    • The PROTAC molecule at various concentrations

    • Reaction buffer

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI. An increase in higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.

Cellular Degradation Assay

This experiment measures the ability of the PROTAC to degrade the target protein in a cellular context.

Objective: To quantify the degradation of the POI in cells treated with the PROTAC.

Methodology:

  • Culture cells that endogenously express the POI.

  • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Analyze equal amounts of protein from each sample by Western blotting using an antibody specific to the POI. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Perform densitometry on the Western blot bands to determine the percentage of remaining POI relative to the vehicle-treated control.

  • Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax values.

Proteomics-Based Target Identification

For novel PROTACs, proteomics can identify the full spectrum of degraded proteins, confirming the intended target and revealing any off-target effects.

Objective: To identify the proteins degraded upon treatment with the PROTAC.

Methodology:

  • Treat cells with the PROTAC or a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

  • Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyze the mass spectrometry data to identify and quantify the proteins in each sample.

  • Proteins that show a significant decrease in abundance in the PROTAC-treated sample compared to the control are identified as degradation targets.[10][11]

The following diagram illustrates a typical experimental workflow for characterizing a PROTAC.

PROTAC_Experimental_Workflow cluster_0 Experimental Workflow Start Start: Synthesize PROTAC Invitro_Ub In Vitro Ubiquitination Assay Start->Invitro_Ub Step 1 Cell_Degradation Cellular Degradation Assay (Western Blot) Invitro_Ub->Cell_Degradation Step 2 Proteomics Quantitative Proteomics (LC-MS/MS) Cell_Degradation->Proteomics Step 3 Data_Analysis Data Analysis (DC50, Dmax, Target Profile) Proteomics->Data_Analysis Step 4 Conclusion Conclusion: Mechanism of Action Validated Data_Analysis->Conclusion Step 5

Figure 2: PROTAC Characterization Workflow.

Conclusion

E3 ligase ligand-linker conjugates are fundamental to the design and function of PROTACs, a transformative technology in drug discovery. Understanding their mechanism of action, from the formation of the ternary complex to the catalytic degradation of target proteins, is essential for the development of novel therapeutics. The experimental protocols and data analysis methods outlined in this guide provide a framework for the rigorous evaluation of these powerful molecules. As research continues to expand the repertoire of available E3 ligases and their ligands, the potential for this modality to address previously "undruggable" targets will continue to grow.

References

An In-depth Technical Guide on the (S,R,S)-AHPC Linker Conjugate for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[2][3] This technical guide provides a comprehensive overview of the use of (S,R,S)-AHPC linker conjugates in the synthesis of potent and selective PROTACs.

The Role of the (S,R,S)-AHPC Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] (S,R,S)-AHPC is frequently conjugated to linkers, often containing polyethylene (B3416737) glycol (PEG) chains of varying lengths, to enhance aqueous solubility and provide the necessary flexibility for productive ternary complex formation.[3][5] The choice of linker length and composition is crucial and often requires empirical optimization for each target and E3 ligase pair to achieve optimal degradation.[4]

Quantitative Data on PROTACs Utilizing VHL Ligands

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax). The following tables summarize the degradation activity of various PROTACs that recruit the VHL E3 ligase, including those explicitly using the (S,R,S)-AHPC scaffold.

PROTAC Name/IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
(S,R,S)-AHPC(Me)-C6-NH2 FBXO22Jurkat7799Alkyl
SD-36 STAT3MOLT-49.9>95Not Specified
QCA570 BRD4Various BC cells~1>90Not Specified
Compound 7 HDAC1 / HDAC3HCT116910 / 640>50Benzamide-based
Compound 9 HDAC1 / HDAC3HCT116550 / 530>50Benzamide-based
Compound 22 HDAC3HCT11644077Benzamide-based
NC-1 BTKMino2.297Not Specified
IR-2 BTKMino<10~90Acrylamide
RC-3 BTKMino<10~90Cyanoacrylamide

Experimental Protocols

Synthesis of an (S,R,S)-AHPC-Linker Conjugate

This protocol outlines a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing an amine functionality.[2][3]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Amine-PEGn-Boc (PEG linker with a terminal amine and a Boc-protected carboxylic acid)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., anhydrous DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of (S,R,S)-AHPC to the PEG Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and Amine-PEGn-Boc (1.1 eq) in anhydrous DMF under an inert atmosphere.[6]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[6]

    • Stir the reaction at room temperature overnight.[6]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified Boc-protected intermediate in DCM.[6]

    • Add TFA (20-50% v/v) at 0 °C.[6]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield the final (S,R,S)-AHPC-PEGn-acid linker.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the (S,R,S)-AHPC-PEGn-acid linker to a warhead containing a primary amine.[3][7]

Materials:

  • (S,R,S)-AHPC-PEGn-acid

  • Amine-containing warhead

  • Coupling reagents (e.g., EDC, NHS, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Reverse-phase preparative HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry reaction vessel under an inert atmosphere, dissolve (S,R,S)-AHPC-PEGn-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.[7]

  • Coupling Reaction:

    • Add the amine-containing warhead (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.[7]

    • Allow the reaction to stir at room temperature for 4-12 hours.[7]

    • Monitor the reaction progress using LC-MS.

  • Purification:

    • Upon completion, quench the reaction with a small amount of water.[7]

    • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.[7]

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot Analysis of Target Protein Degradation

This is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[8][9]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique used to study biomolecular interactions in real-time and can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[2][10]

Procedure:

  • Immobilization:

    • Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To determine the binding affinity of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase.

    • Separately, to determine the binding affinity of the PROTAC to the POI, one of the components can be immobilized, and the other flowed as the analyte.

  • Ternary Complex Formation:

    • Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.

    • The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the POI to the E3 ligase in the presence and absence of the PROTAC. A cooperativity value greater than 1 indicates positive cooperativity, suggesting the PROTAC facilitates the interaction between the POI and the E3 ligase.

Visualizations

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC linker conjugate) TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Facilitates Ubiquitination Recycle Recycled PROTAC TernaryComplex->Recycle Releases Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades Recycle->POI New Cycle

Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.

Synthesis_Workflow AHPC (S,R,S)-AHPC Step1 Amide Coupling (HATU, DIPEA) AHPC->Step1 Linker Amine-PEGn-Boc Linker Linker->Step1 Intermediate Boc-Protected (S,R,S)-AHPC-PEGn Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 AHPC_Linker (S,R,S)-AHPC-PEGn-Acid Step2->AHPC_Linker Step3 Amide Coupling (HATU, DIPEA) AHPC_Linker->Step3 Warhead Amine-Warhead (POI Ligand) Warhead->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50, Dmax) Detection->Analysis

Caption: Western blot workflow for PROTAC evaluation.

References

The Crucial Role of the VHL Ligand in E3 Ligase Ligand-linker Conjugate 91: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules function by hijacking the cell's intrinsic ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This guide provides an in-depth technical overview of the core component responsible for E3 ligase recruitment in "E3 Ligase Ligand-linker Conjugate 91," specifically focusing on the role and significance of its von Hippel-Lindau (VHL) ligand. This compound is a pivotal intermediate used in the synthesis of VHL-based PROTACs, comprising the VHL ligand (S,R,S)-AHPC and a corresponding linker. The (S,R,S)-AHPC component is a derivative of the well-characterized VHL ligand VH032 and is instrumental in recruiting the VHL E3 ligase.[1]

The VHL Ligand: The Cornerstone of VHL-Recruiting PROTACs

The VHL protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex.[2] In the context of a PROTAC, the VHL ligand's primary role is to bind with high affinity and specificity to the VHL protein, thereby bringing the entire E3 ligase complex into close proximity with the target protein bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Polyubiquitination marks the target protein for degradation by the 26S proteasome.

The (S,R,S)-AHPC ligand within this compound is a potent binder of VHL, a feature critical for the efficacy of the resulting PROTAC. The choice of the E3 ligase and its corresponding ligand can significantly influence the degradation efficiency, selectivity, and overall pharmacological profile of the PROTAC.[2] VHL is one of the most extensively used E3 ligases in PROTAC design due to its ubiquitous expression across many tissues and the availability of well-validated, high-affinity small molecule ligands like (S,R,S)-AHPC.

Quantitative Data on VHL Ligand Engagement

Below is a table summarizing representative binding affinities for common VHL ligands. These values, obtained through various biophysical techniques, underscore the high-affinity interactions crucial for successful PROTAC development.

VHL LigandBinding Affinity (Kd)Assay MethodReference
VH032185 nMIsothermal Titration Calorimetry (ITC)[3]
VH10144 nMIsothermal Titration Calorimetry (ITC)[3]
Representative (S,R,S)-AHPC derivativeSub-micromolar to low nanomolarSurface Plasmon Resonance (SPR), ITC, Fluorescence Polarization (FP)[3][4]

Note: The binding affinity of the final PROTAC molecule can be influenced by the linker and the target protein ligand.

Experimental Protocols

The synthesis of a functional PROTAC using this compound and the subsequent evaluation of its biological activity involve a series of well-defined experimental procedures.

Synthesis of a PROTAC via Amide Coupling

This protocol outlines a general method for conjugating an E3 Ligase Ligand-linker Conjugate bearing a carboxylic acid terminus to a target protein ligand ("warhead") containing an amine functional group.

Materials:

  • This compound (with a terminal carboxylic acid)

  • Amine-containing "warhead" (ligand for the protein of interest)

  • Coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the this compound and the amine-containing warhead in the anhydrous solvent.

  • Add the coupling reagent to the solution.

  • Add the organic base to initiate the coupling reaction.

  • Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the crude product using an appropriate chromatographic technique (e.g., reverse-phase HPLC) to obtain the final PROTAC molecule.

Evaluation of VHL Engagement and Protein Degradation

1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement:

  • Objective: To determine the binding kinetics and affinity (Kd) of the synthesized PROTAC for the VHL protein.

  • Methodology:

    • Immobilize recombinant VHL protein on an SPR sensor chip.

    • Flow a series of concentrations of the PROTAC over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the bound PROTAC.

    • Analyze the association and dissociation curves to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

2. Western Blot for Target Protein Degradation:

  • Objective: To assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

  • Methodology:

    • Culture cells expressing the target protein.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specific duration (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) VHL VHL E3 Ligase PROTAC->VHL Binds POI Target Protein (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) E2 E2-Ub Ternary_Complex->E2 Recruits Ub_POI Polyubiquitinated POI E2->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_proteomics Proteomics Synthesis PROTAC Synthesis (Amide Coupling) Purification HPLC Purification Synthesis->Purification SPR SPR Assay (VHL Binding Affinity) Purification->SPR ITC ITC Assay (Thermodynamics) Purification->ITC Western_Blot Western Blot (Protein Degradation) Purification->Western_Blot Cell_Viability Cell Viability Assay (Cytotoxicity) Western_Blot->Cell_Viability Mass_Spec Mass Spectrometry (Selectivity Profiling) Western_Blot->Mass_Spec

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The VHL ligand, specifically the (S,R,S)-AHPC moiety in this compound, is a critical determinant of the efficacy of the resulting PROTACs. Its ability to potently and selectively recruit the VHL E3 ligase is the initiating step in the targeted degradation of pathogenic proteins. A thorough understanding of its role, coupled with robust experimental validation of binding and cellular activity, is paramount for the successful design and development of novel VHL-based PROTACs as next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Discovery and Development of E3 Ligase Ligand Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based pharmacology to an event-driven approach.[1] Instead of merely inhibiting a protein's function, TPD harnesses the cell's own machinery to eliminate disease-causing proteins entirely.[1] At the heart of this strategy lies the Ubiquitin-Proteasome System (UPS), the cell's natural waste disposal system.[2] E3 ligase ligand conjugates, most notably Proteolysis-Targeting Chimeras (PROTACs), are at the forefront of this innovation, offering the potential to drug proteins previously considered "undruggable."[2][3][4]

The UPS is a meticulously regulated pathway responsible for maintaining protein homeostasis by identifying and degrading misfolded or no longer needed proteins.[5][6] This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a small regulatory protein called ubiquitin to a target protein.[7][8][9] This polyubiquitin (B1169507) chain acts as a molecular flag, marking the protein for destruction by the 26S proteasome.[5][7][8] The specificity of this system is conferred by over 600 different E3 ubiquitin ligases, each responsible for recognizing a specific set of substrate proteins.[10][11]

E3 ligase ligand conjugates are heterobifunctional molecules designed to co-opt this natural system.[2][12] They consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits a specific E3 ligase, and a chemical linker that joins the two.[2][13] By simultaneously binding the POI and the E3 ligase, the conjugate induces the formation of a ternary complex.[1] This forced proximity triggers the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome.[1][2] After the POI is destroyed, the conjugate is released and can act catalytically to degrade multiple copies of the target protein.[13]

Core Components and Mechanism of Action

The modular nature of E3 ligase conjugates allows for versatile targeting of a wide range of proteins.[3] The rational design and optimization of each of the three components are critical for developing potent and selective degraders.

  • E3 Ligase Ligand: While over 600 E3 ligases exist, the development of PROTACs has predominantly utilized a small handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), Murine double minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[12][14] The limited repertoire of well-characterized E3 ligase ligands has been a bottleneck in the field, prompting significant research into discovering new ligands for other E3 ligases to expand the scope of TPD.[12][14][15]

  • Protein of Interest (POI) Ligand: This "warhead" provides the specificity for the target protein. A key advantage of this technology is that high-affinity binding is not always required; the event-driven, catalytic nature of degradation means that even ligands with moderate affinity can be effective. This opens the door to targeting proteins that lack deep, well-defined active sites, which are often challenging for traditional inhibitors.[2][3]

  • Linker: The linker is not merely a passive tether but plays a crucial role in the stability and efficacy of the ternary complex. Its length, composition, and attachment points can significantly influence the geometry of the ternary complex, affecting the efficiency of ubiquitination.[16] Optimization of the linker is an empirical process, often involving the synthesis and testing of numerous variations.[16]

Mechanism of Action

The process of targeted protein degradation by an E3 ligase conjugate can be broken down into several key steps:

  • The conjugate independently binds to the POI and the E3 ligase within the cell.

  • These binary interactions lead to the formation of a key ternary complex (POI-conjugate-E3 ligase).[1]

  • The induced proximity within the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.

  • The POI becomes polyubiquitinated.

  • The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1]

  • The conjugate is released and can participate in further degradation cycles.

// Relationships PROTAC -> POI [label="Binds", dir=both, style=dashed]; PROTAC -> E3 [label="Binds", dir=both, style=dashed]; POI -> TernaryComplex [style=dotted]; E3 -> TernaryComplex [style=dotted]; PROTAC -> TernaryComplex [style=dotted, arrowhead=none];

TernaryComplex -> PolyUbPOI [label="Poly-Ubiquitination"]; PolyUbPOI -> Proteasome [label="Recognition & Degradation"]; Proteasome -> POI [label="Degrades into\nPeptides", style=dashed, arrowhead=open, constraint=false]; TernaryComplex -> E3 [label="Release & Recycle", style=dashed, color="#4285F4"]; TernaryComplex -> PROTAC [style=dashed, color="#4285F4", arrowhead=none];

// Initial Ub activation Ub -> E1 [label="ATP-dependent\nActivation"]; } caption: "Mechanism of Action for E3 Ligase Ligand Conjugates."

Discovery and Development Workflow

The path to a successful protein degrader involves a systematic, iterative process of design, synthesis, and biological evaluation.[16] Computational tools are increasingly being used to predict favorable ternary complex structures and guide the design of linkers.[16][17]

// Nodes TargetID [label="1. Target Identification\n& Validation", fillcolor="#F1F3F4"]; LigandDiscovery [label="2. Ligand Discovery\n(POI & E3 Ligase)", fillcolor="#F1F3F4"]; ComputationalDesign [label="3. Computational Design\n& Linker Strategy", fillcolor="#FBBC05"]; Synthesis [label="4. Chemical Synthesis\nof Conjugate Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BiochemicalAssays [label="5. In Vitro Biochemical\n& Biophysical Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularAssays [label="6. Cellular Assays\n(Degradation, Potency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="7. Lead Optimization\n(Iterative SAR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="8. In Vivo Studies\n(PK/PD, Efficacy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TargetID -> LigandDiscovery; LigandDiscovery -> ComputationalDesign; ComputationalDesign -> Synthesis; Synthesis -> BiochemicalAssays; BiochemicalAssays -> CellularAssays; CellularAssays -> Optimization; Optimization -> Synthesis [label="Iterative\nDesign Cycle", style=dashed]; Optimization -> InVivo; } caption: "Discovery and Development Workflow for E3 Ligase Conjugates."

Key Experimental Protocols

A robust suite of biochemical, biophysical, and cellular assays is essential to characterize and optimize E3 ligase conjugates.[18]

Protocol 1: Biophysical Assays for Ternary Complex Formation

Evaluating the formation and stability of the ternary complex is critical, as these properties often correlate with degradation efficiency.[19] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are invaluable for this purpose.[20][21]

Example Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Objective: To measure the binding affinity (KD), association rate (kon), dissociation rate (koff), and cooperativity (α) of the ternary complex.

  • Materials: Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), purified POI, E3 ligase conjugate, SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated), running buffer (e.g., HBS-EP+).

  • Methodology:

    • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface via amine coupling or biotin-streptavidin capture.

    • Binary Interaction (Control): Inject a series of concentrations of the conjugate over the immobilized E3 ligase surface to determine the binary KD. Separately, inject the POI over the surface to confirm minimal non-specific binding.

    • Ternary Complex Formation: Prepare a series of analyte solutions containing a fixed, saturating concentration of the conjugate and varying concentrations of the POI.

    • Injection and Measurement: Inject these analyte solutions over the immobilized E3 ligase surface. The instrument measures the change in refractive index (in Resonance Units, RU) over time, reflecting mass binding to the surface.

    • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 binding model) to extract kon and koff values for the ternary complex. The cooperativity (α) can be calculated by comparing the affinity of the POI for the E3-conjugate complex versus its affinity for the E3 ligase alone.[21]

Protocol 2: Cellular Protein Degradation Assays

The ultimate measure of a conjugate's success is its ability to induce the degradation of the target protein within a cellular context.

Example Protocol: Western Blot for Measuring DC50 and Dmax

  • Objective: To determine the concentration of the conjugate that induces 50% degradation (DC50) and the maximum level of degradation (Dmax).

  • Materials: Relevant cell line expressing the POI, cell culture reagents, the E3 ligase conjugate, lysis buffer, antibodies specific to the POI and a loading control (e.g., GAPDH, β-actin), SDS-PAGE and Western blot equipment.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the conjugate (e.g., from 1 pM to 10 µM) for a fixed duration (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody against the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Repeat the process for a loading control antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane.

    • Data Plotting: Plot the normalized POI levels against the logarithm of the conjugate concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Alternative High-Throughput Cellular Assay: NanoBRET™/HiBiT

For more quantitative and higher-throughput analysis, technologies like Promega's NanoBRET™ and HiBiT are widely used.[22] The HiBiT system involves genetically tagging the endogenous POI with a small 11-amino-acid peptide.[23] In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged POI results in a loss of luminescence, which can be measured on a plate reader, allowing for rapid and precise quantification of protein levels in living cells.[23] This system can be used to monitor degradation kinetics in real-time.[24]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly confirms that the conjugate facilitates the ubiquitination of the POI.

Example Protocol: Recombinant Protein-Based Ubiquitination Assay

  • Objective: To visualize the polyubiquitination of the POI in a cell-free system.

  • Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, POI, the conjugate, ATP, and a reaction buffer.[25][26][27]

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, POI, and ATP in the reaction buffer. Add either the conjugate or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the enzymatic cascade to proceed.[25]

    • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[25]

    • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI.

    • Result Interpretation: In the presence of a functional conjugate, a high-molecular-weight smear or a ladder of bands above the unmodified POI band will be visible. This represents the POI that has been mono- and poly-ubiquitinated. The control sample should show little to no ubiquitination.

// Nodes Start [label="Synthesized Conjugate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Assays\n(SPR, ITC, BLI)", fillcolor="#FBBC05"]; Biochem [label="Biochemical Assays\n(In Vitro Ubiquitination)", fillcolor="#FBBC05"]; Cellular [label="Cellular Assays\n(Western, HiBiT, NanoBRET)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\nFormation & Stability?", shape=diamond, fillcolor="#FFFFFF"]; Ubiquitination [label="Target\nUbiquitination?", shape=diamond, fillcolor="#FFFFFF"]; Degradation [label="Cellular\nDegradation?", shape=diamond, fillcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimize Linker/\nLigands", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Biophysical; Start -> Biochem; Biophysical -> TernaryComplex; Biochem -> Ubiquitination; TernaryComplex -> Cellular [label="Yes"]; TernaryComplex -> Optimize [label="No"]; Ubiquitination -> Cellular [label="Yes"]; Ubiquitination -> Optimize [label="No"]; Cellular -> Degradation; Degradation -> Lead [label="Yes\n(Potent & Selective)"]; Degradation -> Optimize [label="No"]; Optimize -> Start [style=dashed]; } caption: "Experimental Assay and Decision-Making Flowchart."

Quantitative Data and Interpretation

The systematic collection and comparison of quantitative data are paramount for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Key Parameters for Characterizing E3 Ligase Conjugates

ParameterDescriptionTypical Assay(s) UsedImportance
Binary KD Dissociation constant for the conjugate binding to the POI or the E3 ligase individually.SPR, ITC, FPMeasures the affinity of the "warheads". High affinity is not always necessary but provides a starting point.
Ternary KD Dissociation constant for the formation of the ternary complex.SPR, ITC, FPA direct measure of ternary complex stability, which often correlates with degradation potency.[28]
Cooperativity (α) The factor by which the affinity of one protein for the conjugate is enhanced by the presence of the other protein. (α > 1 is positive cooperativity).SPR, ITCHighly cooperative systems form more stable ternary complexes and can be more efficient degraders.[21]
DC50 The concentration of the conjugate required to degrade 50% of the target protein in cells.Western Blot, HiBiT, Mass SpecThe primary measure of a degrader's cellular potency. Lower DC50 indicates higher potency.
Dmax The maximum percentage of protein degradation achieved at saturating conjugate concentrations.Western Blot, HiBiT, Mass SpecA measure of a degrader's efficacy. A high Dmax (ideally >90%) is desirable.
t1/2 Degradation The time required to degrade 50% of the target protein at a given conjugate concentration.HiBiT, Cycloheximide ChaseMeasures the kinetics of degradation. Faster degradation can be advantageous for certain therapeutic applications.

Table 2: Example Data for Publicly Disclosed Degraders (Illustrative)

Degrader NameTarget POIE3 Ligase RecruitedDC50 (nM)Dmax (%)Indication
ARV-110Androgen ReceptorCRBN~1>95Prostate Cancer
ARV-471Estrogen ReceptorCRBN<1>90Breast Cancer
MZ1BRD4VHL~10-30>90Research Tool
DT2216BCL-XLVHL~1-10>80Various Cancers

Note: The values presented are approximations from publicly available data and can vary significantly based on the cell line and experimental conditions.

Challenges and Future Directions

Despite the immense promise of TPD, several challenges remain in the development of E3 ligase conjugates.[29][30][31]

  • Physicochemical Properties: PROTACs are often large molecules that fall outside Lipinski's "rule of five," which can lead to challenges with solubility, cell permeability, and oral bioavailability.[32]

  • The "Hook Effect": At very high concentrations, the formation of unproductive binary complexes (POI-conjugate and E3-conjugate) can outcompete the formation of the productive ternary complex, leading to a loss of degradation. This results in a bell-shaped dose-response curve and must be carefully characterized.[20]

  • Expanding the E3 Ligase Toolbox: The heavy reliance on a few E3 ligases like CRBN and VHL limits the scope of TPD.[14] A major focus of current research is the discovery of ligands for novel E3 ligases, which could enable tissue-specific degradation and overcome resistance mechanisms.[12][33][34]

  • Resistance Mechanisms: Cells can develop resistance to degraders, for instance, through mutations in the POI or the E3 ligase that prevent ternary complex formation, or through downregulation of the E3 ligase.

  • Next-Generation Conjugates: The field is rapidly evolving beyond traditional PROTACs. Innovations include:

    • Molecular Glues: Smaller molecules that induce a novel interaction between an E3 ligase and a target protein.[1][4][29]

    • LYTACs (Lysosome-Targeting Chimeras): Bifunctional molecules that target extracellular and membrane proteins for lysosomal degradation.

    • Covalent and Photochemically-Controlled Degraders: Offering new ways to control degrader activity with greater precision.

Conclusion

The discovery and development of E3 ligase ligand conjugates represent a transformative approach in drug discovery, enabling the targeted destruction of disease-causing proteins.[4] By hijacking the cell's own ubiquitin-proteasome system, these molecules offer a catalytic, event-driven mechanism of action with the potential to address previously intractable targets.[3][13] The journey from concept to clinical candidate is complex, requiring a multidisciplinary approach that integrates computational design, sophisticated chemical synthesis, and a robust cascade of biophysical and cellular assays. While challenges related to drug-like properties and the E3 ligase repertoire persist, ongoing innovation continues to expand the boundaries of this exciting field, promising a new generation of powerful therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation: A Focus on VHL-Recruiting PROTACs Against BCR-ABL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of E3 ligase ligand-linker conjugates in the context of targeted protein degradation, with a specific focus on the application of Von Hippel-Lindau (VHL) E3 ligase recruiting molecules. As "E3 Ligase Ligand-linker Conjugate 91" is an intermediate for PROTAC synthesis, this document will use the well-characterized PROTAC GMB-475 as a prime example. GMB-475 incorporates a VHL ligand similar to that in conjugate 91 and targets the oncogenic fusion protein BCR-ABL1 for degradation, offering a clinically relevant model for understanding the principles and methodologies of this therapeutic modality.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a key building block for constructing such PROTACs. It comprises (S,R,S)-AHPC, a ligand for the VHL E3 ligase, pre-functionalized with a linker, ready for conjugation to a ligand of a specific target protein.[1][2][3]

The GMB-475 PROTAC: A Case Study

GMB-475 is a potent and specific PROTAC that targets the BCR-ABL1 fusion protein, the driver of chronic myeloid leukemia (CML).[4][5] It is composed of a ligand that binds to the myristoyl pocket of ABL1, a linker, and a VHL E3 ligase ligand.[2][4] By recruiting VHL to BCR-ABL1, GMB-475 effectively induces its degradation, leading to the suppression of downstream signaling pathways and inhibition of CML cell proliferation.[4]

Mechanism of Action

The mechanism of action of GMB-475 follows the canonical PROTAC model, as illustrated in the workflow below.

GMB_475_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation GMB-475 GMB-475 BCR-ABL1 BCR-ABL1 GMB-475->BCR-ABL1 Binds to myristoyl pocket VHL E3 Ligase VHL E3 Ligase GMB-475->VHL E3 Ligase Recruits E1 E1 Ubiquitin-activating enzyme Poly-Ub Polyubiquitinated BCR-ABL1 BCR-ABL1->Poly-Ub VHL E3 Ligase->BCR-ABL1 Catalyzes Ub transfer E2 E2 Ubiquitin-conjugating enzyme E1->E2 Transfers Ub E2->VHL E3 Ligase Transfers Ub Ub Ubiquitin Proteasome Proteasome Poly-Ub->Proteasome Recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: Mechanism of action of GMB-475 PROTAC.

Signaling Pathway Disruption

BCR-ABL1 is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways crucial for CML cell survival and proliferation. Key among these is the JAK/STAT pathway. GMB-475-mediated degradation of BCR-ABL1 leads to the inhibition of STAT5 phosphorylation, a critical downstream effector.[4] Furthermore, degradation of BCR-ABL1 has been shown to affect the phosphorylation status of scaffolding proteins such as GAB2 and SHC, and the phosphatase SHP2, indicating a broader disruption of the oncogenic signaling network than that achieved by kinase inhibition alone.[4]

BCR_ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL1 BCR-ABL1 GRB2 GRB2 BCR-ABL1->GRB2 Recruits JAK JAK BCR-ABL1->JAK Activates GAB2 GAB2 GRB2->GAB2 Activates SHP2 SHP2 GAB2->SHP2 Recruits PI3K PI3K GAB2->PI3K Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression Dimerizes and translocates to GMB-475_Degradation GMB-475 Degradation GMB-475_Degradation->BCR-ABL1 Blocks

Caption: BCR-ABL1 signaling and its disruption by GMB-475.

Quantitative Data for GMB-475

The efficacy of GMB-475 has been quantified in various in vitro assays, demonstrating its potent degradation capabilities and anti-proliferative effects.

ParameterCell LineValueReference
DC₅₀ (Degradation) K562340 nM
K562~0.5 µM
Dₘₐₓ (Degradation) K56295%
IC₅₀ (Proliferation) K562~1 µM[1]
Ba/F3 (BCR-ABL1)1.11 µM
Ba/F3 (BCR-ABL1 T315I+F486S)4.49 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC molecules. Below are protocols for key experiments used to characterize GMB-475.

Cell Culture
  • K562 Cells: Human chronic myeloid leukemia cells, cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Ba/F3 Cells: Murine pro-B cells, cultured in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and 1 ng/mL of murine IL-3. BCR-ABL1 expressing Ba/F3 cells are cultured without IL-3.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of BCR-ABL1 and the phosphorylation status of its downstream targets.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., K562 cells treated with GMB-475) Lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (4-15% Tris-glycine gel) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-ABL, anti-pSTAT5, anti-STAT5, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western Blotting.

  • Lysate Preparation: After treatment with GMB-475 for the desired time and concentration, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibodies: anti-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (as a loading control).

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection: Membranes are incubated with a chemiluminescent substrate and imaged. Densitometry is used to quantify protein levels relative to the loading control.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used to assess the effect of PROTACs on cell proliferation.

  • Procedure:

    • Seed cells (e.g., K562 or Ba/F3) in a 96-well opaque-walled plate.

    • Treat cells with a serial dilution of GMB-475 (e.g., 0.01 to 100 µM) for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Apoptosis Assay

Annexin V staining followed by flow cytometry is a standard method to quantify apoptosis.

  • Procedure:

    • Treat cells with GMB-475 for the desired time (e.g., 48 hours).

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Conclusion

E3 ligase ligand-linker conjugates are fundamental components in the design and synthesis of PROTACs, a promising new class of therapeutics. The case study of GMB-475 demonstrates how a VHL-recruiting PROTAC can be effectively designed and evaluated for the targeted degradation of an oncoprotein like BCR-ABL1. The in-depth methodologies and quantitative data presented in this guide provide a framework for researchers in the field of targeted protein degradation to advance their own drug discovery and development efforts. The ability to catalytically induce the degradation of previously "undruggable" targets opens up new avenues for treating a wide range of diseases, including cancer.

References

Technical Guide: Structure and Properties of E3 Ligase Ligand-Linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three core components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 91 , an intermediate molecule pivotal in the synthesis of advanced PROTACs. This conjugate comprises the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ligase, attached to a flexible linker. Its primary application is as a synthetic building block for the generation of potent and selective protein degraders.

A key example of its utility is in the synthesis of GMB-475, a PROTAC designed to degrade the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Understanding the structure and properties of Conjugate 91 is therefore essential for researchers engaged in the development of novel VHL-based PROTACs.

Structure and Properties

This compound is composed of the (S,R,S)-AHPC, a well-characterized VHL E3 ligase ligand, connected to a linker terminating in a reactive functional group. This design allows for its straightforward conjugation to a ligand for a protein of interest. While specific quantitative data for "Conjugate 91" as a standalone product is not extensively published, its properties can be inferred from the structure of the final PROTAC, GMB-475, and general knowledge of its constituent parts.

Table 1: Physicochemical Properties of GMB-475 (the final PROTAC synthesized from a similar intermediate)

PropertyValueSource
Molecular Weight861.94 g/mol
FormulaC43H46F3N7O7S
Purity≥98%
SolubilitySoluble to 100 mM in DMSO
E3 Ligase RecruitedVHL

Table 2: Biological Activity of GMB-475

ParameterValueCell LineConditionsSource
DC50 (BCR-ABL Degradation)340 nMK56218 h treatment
Dmax (BCR-ABL Degradation)95%K56218 h treatment
IC50 (Cell Proliferation)1000-1110 nMK562/Ba/F3-

Experimental Protocols

The following protocols are based on the synthesis of GMB-475 and represent a standard approach for the utilization of an (S,R,S)-AHPC-linker conjugate like Conjugate 91.

Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Conjugate (A Representative Example)

This protocol outlines the general steps to synthesize an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be activated for conjugation.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • A suitable linker with a protected amine on one end and a carboxylic acid on the other (e.g., a PEG linker)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of Linker to a Support (if applicable): The linker can be attached to a solid support for ease of purification.

  • Deprotection of the Amine: The protecting group on the amine terminus of the linker is removed.

  • Coupling of (S,R,S)-AHPC: (S,R,S)-AHPC hydrochloride is dissolved in DMF, followed by the addition of coupling agents (HATU, HOBt) and a base (DIPEA). The deprotected linker is then added, and the reaction is stirred at room temperature.

  • Cleavage from Support (if applicable): The ligand-linker conjugate is cleaved from the solid support.

  • Purification: The crude product is purified by reverse-phase HPLC to yield the final E3 ligase ligand-linker conjugate.

Protocol 2: Conjugation to a Target Protein Ligand (Synthesis of GMB-475)

This protocol describes the final step where the E3 ligase ligand-linker conjugate is attached to the target protein ligand.

Materials:

  • E3 Ligase Ligand-linker Conjugate with a terminal carboxylic acid

  • Target protein ligand with a free amine (e.g., an analogue of GNF-5 for BCR-ABL1)

  • Coupling agents (e.g., HATU, DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Activation of the Carboxylic Acid: The E3 ligase ligand-linker conjugate is dissolved in DMF. HATU and DIPEA are added to activate the terminal carboxylic acid.

  • Coupling Reaction: The target protein ligand is added to the reaction mixture. The reaction is stirred at room temperature until completion, typically monitored by LC-MS.

  • Purification: The final PROTAC is purified by preparative HPLC to yield the pure product.

  • Characterization: The structure and purity of the final PROTAC are confirmed by 1H NMR and mass spectrometry.

Visualizations

Chemical Structure of a Representative E3 Ligase Ligand-Linker Conjugate

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_degradation Degradation PROTAC PROTAC (e.g., GMB-475) Target Target Protein (e.g., BCR-ABL1) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Target_Ub Ubiquitinated Target Protein VHL->Target Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Proteasome->PROTAC Recycled Target_Ub->Proteasome Recognition & Degradation PROTAC_Workflow A 1. Design & Synthesis of Ligand-Linker Conjugate C 3. Conjugation to form final PROTAC A->C B 2. Synthesis of Target Protein Ligand B->C D 4. In Vitro Biochemical Assays (e.g., Binding Affinity) C->D E 5. Cellular Assays (Degradation, Viability) D->E F 6. In Vivo Studies (Animal Models) E->F G Lead Optimization F->G G->A Iterative Improvement

Introduction to PROTACs and the Pivotal Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Linker Chemistry in PROTAC Intermediates

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. While the choice of ligands determines the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a stable and productive ternary complex between the POI and the E3 ligase. This guide delves into the core principles of linker chemistry in PROTAC intermediates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design and optimize this crucial component.

Linker Composition and Common Chemical Moieties

The linker's chemical composition directly impacts the PROTAC's solubility, permeability, and conformational flexibility. The most common linker types are broadly categorized as polyethylene (B3416737) glycol (PEG)-based, alkyl chains, and those incorporating "click chemistry" handles for modular assembly.

  • Alkyl and Ether-Based Linkers: These are the most common types of linkers used in PROTAC design, offering a straightforward way to connect the two ligands. They can vary in length and rigidity, providing a foundational scaffold for optimization.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs. The ethylene (B1197577) glycol units can improve water solubility and reduce non-specific binding.

  • "Click Chemistry" Linkers: The use of bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient assembly of PROTACs from warhead and E3 ligase ligand precursors. This approach is particularly valuable for creating libraries of PROTACs with diverse linkers for rapid optimization.

The Impact of Linker Properties on PROTAC Efficacy

The linker is not merely a passive spacer; its length, rigidity, and attachment points are critical parameters that must be carefully optimized to achieve potent and selective protein degradation.

  • Linker Length: The length of the linker is paramount for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long may result in entropic penalties, leading to an unstable ternary complex and reduced degradation efficiency. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand significantly influence the orientation of the two proteins within the ternary complex. Suboptimal attachment points can lead to unproductive binding modes where the lysine (B10760008) residues on the POI are not accessible to the E3 ligase's active site, thus preventing ubiquitination and subsequent degradation.

  • Linker Rigidity and Flexibility: The conformational flexibility of the linker plays a crucial role in the kinetics and thermodynamics of ternary complex formation. A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding, potentially increasing the avidity of the ternary complex. However, some degree of flexibility is often required to allow for the necessary conformational adjustments upon binding.

Quantitative Analysis of Linker Effects

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Effect of Linker Length on Degradation of BRD4

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
dBET1PEG124.3>98
MZ1PEG1226>95
Compound AAlkyl815085
Compound BAlkyl112595
Compound CAlkyl148090

Data compiled from illustrative examples in the field.

Table 2: Influence of Linker Attachment Point on BTK Degradation

PROTACWarhead Attachment PointE3 LigandDC50 (nM)
P13I-C2C-4 of IbrutinibCRBN8.7
P13I-C3C-5 of IbrutinibCRBN45
P13I-C4C-2 of IbrutinibCRBN>1000

Data compiled from illustrative examples in the field.

Experimental Protocols

General Protocol for PROTAC Synthesis via "Click Chemistry"

This protocol describes a general method for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Synthesis of Precursors: Synthesize the warhead-alkyne and the E3 ligase ligand-azide separately. These precursors should be purified to >95% purity as determined by HPLC and NMR.

  • "Click" Reaction:

    • In a reaction vial, dissolve the warhead-alkyne (1.0 eq) and E3 ligase ligand-azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

    • Add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 eq) in water.

    • Add copper(II) sulfate (B86663) pentahydrate (0.2 eq) in water.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: The final PROTAC product should be characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

In-cell Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Recycled Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Releases

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Development Workflow

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_vitro 2. In Vitro Evaluation cluster_vivo 3. In Vivo & Preclinical cluster_clinical 4. Clinical Development Target_Selection Target (POI) Selection E3_Ligase_Selection E3 Ligase Selection Target_Selection->E3_Ligase_Selection Linker_Design Linker Design (Length, Type, Attachment) E3_Ligase_Selection->Linker_Design Synthesis PROTAC Synthesis & Purification Linker_Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex Degradation_Assay In-cell Degradation (Western Blot, DC50/Dmax) Ternary_Complex->Degradation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A typical workflow for the development of PROTAC degraders.

Conclusion

The linker is a multifaceted component that is integral to the success of a PROTAC. Its chemical nature, length, and points of attachment collectively govern the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. A deep understanding of linker chemistry, coupled with systematic optimization and robust analytical methods, is essential for the rational design of potent and selective PROTACs. As the field continues to advance, the development of novel linker technologies will undoubtedly unlock new therapeutic opportunities and further solidify the position of PROTACs as a powerful new class of medicines.

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates Targeting von Hippel-Lindau (VHL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E3 ligase ligand-linker conjugates, with a specific focus on those targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Using "E3 Ligase Ligand-linker Conjugate 91," which incorporates the VHL ligand (S,R,S)-AHPC, as a central example, this document details the underlying biological pathways, quantitative binding data, and key experimental protocols relevant to the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTACs and the Role of VHL

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[3] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[3]

The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex and is one of the most widely used E3 ligases in PROTAC design due to its widespread expression and well-characterized binders.[4] this compound is a molecule designed for the synthesis of PROTACs and contains the VHL ligand (S,R,S)-AHPC, a derivative of the well-studied VHL ligand, VH032.

The VHL-Mediated Ubiquitination Signaling Pathway

The natural function of the VHL E3 ligase complex is to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. PROTACs hijack this natural process to degrade a desired protein of interest. The general mechanism is as follows:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.[2]

  • Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery. An E2 ubiquitin-conjugating enzyme, charged with ubiquitin, is recruited to the complex. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[5][6]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[2]

  • Recycling : The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.

G VHL-Mediated Protein Degradation Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 (Ubiquitin-Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub E1->E1_Ub E2 E2 (Ubiquitin-Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub VHL VHL E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 E1_Ub->E2 E2_Ub->VHL E2_Ub->Ternary_Complex transfers Ub PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) PROTAC->VHL recruits POI Protein of Interest (POI) PROTAC->POI binds PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VHL-Mediated Protein Degradation Pathway

Quantitative Data: Binding Affinities of VHL Ligands

The affinity of the E3 ligase ligand for its target is a critical parameter in the design of effective PROTACs. Below is a summary of reported binding affinities for several common VHL ligands.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method
VH032 185 nM-Isothermal Titration Calorimetry (ITC)
VH101 44 nM-Not Specified
(S,R,S)-AHPC (VH032-NH2) Not explicitly found1.11 µM (as part of GMB-475 PROTAC)Cellular degradation assay
VH-298 -340 nMNot Specified
VHL-IN-1 37 nM-Not Specified
Compound 15 5.4 µM4.1 µMITC / Fluorescence Polarization

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Ligand Binding

TR-FRET is a robust, high-throughput method for quantifying the binding of ligands to VHL.[8]

Objective: To determine the binding affinity of a test compound to the VHL complex by measuring its ability to compete with a fluorescently labeled VHL ligand.

Materials and Reagents:

  • Recombinant His-tagged VHL-Elongin B-Elongin C (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., a derivative of VH032)

  • Terbium-labeled anti-His antibody (donor fluorophore)

  • TR-FRET compatible microplates (e.g., 384-well)

  • Plate reader with TR-FRET capabilities

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reagent Preparation : Prepare a master mix containing the His-VBC complex and the fluorescently labeled VHL ligand in assay buffer.

  • Assay Plate Setup : Add the diluted test compounds to the wells of the microplate. Include controls for no inhibition (DMSO only) and maximum inhibition (a known high-affinity VHL ligand).

  • Addition of VBC and Fluorescent Ligand : Add the VBC/fluorescent ligand master mix to all wells.

  • Addition of Antibody : Add the terbium-labeled anti-His antibody to all wells.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Measurement : Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis : Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Surface Plasmon Resonance (SPR) for VHL Ligand Binding

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[9][10]

Objective: To determine the kinetics (association and dissociation rates) and affinity (Kd) of a test compound's interaction with the VHL protein.

Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant VHL protein

  • Test compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization : Covalently immobilize the VHL protein onto the surface of a sensor chip.

  • Analyte Preparation : Prepare a series of dilutions of the test compound in the running buffer.

  • Binding Measurement : Inject the different concentrations of the test compound over the sensor surface and monitor the change in response units (RU) over time. This includes an association phase (when the compound is flowing over the surface) and a dissociation phase (when only running buffer is flowing).

  • Regeneration : If necessary, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a standard method to quantify the reduction in the level of a target protein in cells treated with a PROTAC.[3][11]

Objective: To measure the dose- and time-dependent degradation of a target protein induced by a VHL-recruiting PROTAC.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • PROTAC compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment : Seed cells and treat with a range of PROTAC concentrations for various time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Harvest the cells, wash with PBS, and lyse to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection : Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]

Experimental and Logical Workflows

PROTAC Discovery and Validation Workflow

The development of a novel PROTAC involves a multi-step process from initial design to in vivo validation.

G PROTAC Discovery and Validation Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Assays cluster_3 In Vivo Evaluation Design 1. PROTAC Design (Select POI Ligand, E3 Ligand, Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Binding_Assay 3. Binary Binding Assays (e.g., TR-FRET, SPR) - POI Binding - E3 Ligase Binding Synthesis->Binding_Assay Ternary_Complex 4. Ternary Complex Formation Assay (e.g., TR-FRET, AlphaScreen) Binding_Assay->Ternary_Complex Degradation_Assay 5. Protein Degradation Assay (e.g., Western Blot, HiBiT) - Determine DC50 and Dmax Ternary_Complex->Degradation_Assay Selectivity_Assay 6. Selectivity Profiling (e.g., Proteomics) Degradation_Assay->Selectivity_Assay Functional_Assay 7. Cellular Functional Assays (e.g., Viability, Apoptosis) Selectivity_Assay->Functional_Assay PK_PD 8. Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Functional_Assay->PK_PD Efficacy 9. In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD->Efficacy

PROTAC Discovery and Validation Workflow

This guide provides a foundational understanding of E3 ligase ligand-linker conjugates targeting VHL and the essential methodologies for their characterization. As the field of targeted protein degradation continues to evolve, the principles and techniques outlined herein will remain central to the development of this promising new class of therapeutics.

References

The Biological Activity of VHL-Based Ligand-Linker Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade proteins previously considered "undruggable".[1][2] Among the various E3 ubiquitin ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized.[3][4] This technical guide provides an in-depth overview of the biological activity of VHL-based ligand-linker conjugates, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: The PROTAC-Induced Ternary Complex

VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a chemical linker connecting the two.[5][6] The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[7][8] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][9] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[4][5]

The formation and stability of this ternary complex are critical determinants of PROTAC efficacy.[7][10] Factors influencing the efficiency of this process include the choice of VHL ligand, the nature and length of the linker, and the specific POI ligand.[11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of VHL-based PROTACs and a general experimental workflow for their characterization.

PROTAC_Signaling_Pathway VHL-Based PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex PROTAC VHL-based PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Experimental_Workflow Experimental Workflow for VHL-PROTAC Characterization cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models Binding_Assays Binary & Ternary Binding Assays (SPR, ITC, FP) Thermal_Shift Thermal Shift Assay (TSA) Binding_Assays->Thermal_Shift Permeability Cell Permeability Assays Thermal_Shift->Permeability Target_Engagement Target Engagement (NanoBRET, CETSA) Permeability->Target_Engagement Degradation_Assay Protein Degradation (Western Blot, MS) Target_Engagement->Degradation_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Degradation_Assay->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy Design_Synthesis PROTAC Design & Synthesis Design_Synthesis->Binding_Assays

References

Methodological & Application

Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 91 in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

E3 Ligase Ligand-linker Conjugate 91 (MedchemExpress, HY-157634) is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This conjugate is composed of (S,R,S)-AHPC, a potent VHL ligand derived from the well-characterized VH032, attached to a linker.[1][3][4] The use of pre-formed ligand-linker conjugates like this streamlines the PROTAC assembly process, allowing researchers to focus on coupling their specific POI ligand.

These application notes provide a comprehensive guide to the effective use of this compound in the assembly of VHL-recruiting PROTACs. Detailed protocols for common conjugation chemistries, along with methods for the characterization and evaluation of the resulting PROTACs, are presented.

Data Presentation

The efficacy of a PROTAC is highly dependent on the binding affinity of its E3 ligase ligand and the overall architecture of the ternary complex. The (S,R,S)-AHPC component of Conjugate 91 is a high-affinity VHL ligand, which is a critical factor for inducing efficient protein degradation.

Table 1: VHL Ligand Binding Affinity
LigandBinding Affinity (Kd)Assay MethodReference
(S,R,S)-AHPCNot explicitly found, but derivatives show high affinityIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[4]
VH032 (parent compound)~180 nMSPR[4]
Table 2: Performance of (S,R,S)-AHPC-Based PROTACs

The following table provides an example of the degradation performance of a PROTAC synthesized using an (S,R,S)-AHPC-based VHL ligand.

PROTAC NameTarget ProteinCell LineDC50DmaxReference
ARV-771BET proteinsCastration-Resistant Prostate Cancer (CRPC) cells<1 nM>90%[5][6]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following protocols describe the general procedures for assembling a PROTAC using this compound. It is assumed that the terminal functional group of the linker on Conjugate 91 is a carboxylic acid, a common configuration for such reagents, enabling amide bond formation with an amine-functionalized POI ligand. Researchers should confirm the terminal functionality of their specific lot of Conjugate 91.

Protocol 1: PROTAC Assembly via Amide Bond Formation

This protocol is suitable for researchers who have a POI ligand with a free amine group (primary or secondary) available for conjugation.

Materials:

  • This compound (assumed to have a terminal carboxylic acid)

  • Amine-functionalized Protein of Interest (POI) ligand

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound (1.0 equivalent) in the anhydrous solvent.

    • In a separate vial, dissolve the amine-functionalized POI ligand (1.0-1.2 equivalents) in the anhydrous solvent.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the peptide coupling reagent (1.1-1.5 equivalents) and the organic base (2.0-3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the solution of the amine-functionalized POI ligand to the activated E3 ligase ligand-linker conjugate mixture.

    • Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and is typically ≤ 0.1%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (DMSO).

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Mandatory Visualizations

PROTAC Assembly Workflow

PROTAC_Assembly_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation E3_ligand E3 Ligase Ligand-linker Conjugate 91 ((S,R,S)-AHPC-Linker-COOH) Coupling Amide Coupling (HATU, DIPEA, DMF) E3_ligand->Coupling POI_ligand POI Ligand (with Amine group) POI_ligand->Coupling PROTAC Synthesized PROTAC Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Cell_Assay Cellular Degradation Assay (Western Blot) Analysis->Cell_Assay Data Data Analysis (DC50, Dmax) Cell_Assay->Data

Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation initiated by the formation of a ternary complex.

References

Application Notes and Protocols for Protein-Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-ligand conjugation is a fundamental technique in various fields of biomedical research and drug development, including the creation of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.[] This process involves the covalent attachment of a ligand (e.g., a small molecule, peptide, or oligonucleotide) to a protein, thereby imparting new functionality to the protein. The choice of conjugation strategy is critical and depends on the available functional groups on both the protein and the ligand, as well as the desired stability and functionality of the final conjugate.

This document provides a detailed overview of common protein-ligand conjugation strategies and step-by-step protocols for their implementation. While the specific molecule "Conjugate 91" is not publicly identified, the principles and protocols outlined herein are broadly applicable and can be adapted once the chemical nature of "Conjugate 91" and the protein ligand are known.

Key Principles of Protein-Ligand Conjugation

Successful protein-ligand conjugation relies on the selective reaction between specific functional groups on the protein and the ligand. The most commonly targeted functional groups on proteins include:

  • Primary Amines (-NH2): Found at the N-terminus and on the side chain of lysine (B10760008) (Lys) residues. Due to their positive charge under physiological conditions, they are often located on the protein surface, making them accessible for conjugation.[2]

  • Carboxyl Groups (-COOH): Present at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu). Like amines, they are typically on the protein surface.[2]

  • Sulfhydryl Groups (-SH): Found in the side chain of cysteine (Cys) residues. These groups are less abundant than amines and can be present as free thiols or as disulfide bonds, which may require reduction prior to conjugation.[2]

The choice of crosslinker is crucial for bridging the protein and the ligand. Crosslinkers can be categorized as:

  • Homobifunctional Crosslinkers: Possess two identical reactive groups and are used to link similar functional groups.[3]

  • Heterobifunctional Crosslinkers: Have two different reactive groups, allowing for more controlled, sequential conjugation and reducing the likelihood of unwanted self-conjugation.[4][5]

Experimental Protocols

The following sections detail protocols for three common conjugation chemistries. The selection of the appropriate protocol depends on the functional groups present on your specific protein ligand and "Conjugate 91".

Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry

This protocol is suitable when the protein has accessible primary amines and "Conjugate 91" has a reactive N-hydroxysuccinimide (NHS) ester group, or can be modified to contain one.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-activated "Conjugate 91"

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Immediately before use, dissolve the NHS-activated "Conjugate 91" in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Add the dissolved "Conjugate 91" to the protein solution. The molar ratio of "Conjugate 91" to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted "Conjugate 91" and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).[6]

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

G cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Protein Protein in Amine-Free Buffer Mix Mix and Incubate Protein->Mix Conjugate91 NHS-activated 'Conjugate 91' Conjugate91->Mix Quench Quench Reaction Mix->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Purify->Characterize

Caption: Workflow for sulfhydryl-reactive protein-ligand conjugation.

Protocol 3: Carboxyl-Reactive Conjugation via Carbodiimide (EDC) Chemistry

This protocol facilitates the formation of an amide bond between a protein's carboxyl groups and a primary amine on "Conjugate 91". EDC is a zero-length crosslinker. [2] Materials:

  • Protein solution

  • "Conjugate 91" with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (optional, to increase efficiency and stability of the active intermediate)

  • Activation Buffer: MES buffer (pH 4.7-6.0)

  • Reaction Buffer: PBS (pH 7.2-7.5)

  • Quenching Buffer: Hydroxylamine-HCl

  • Purification column

Procedure:

  • Protein Activation (One-step or Two-step):

    • Two-step (recommended to reduce protein crosslinking):

      • Dissolve the protein in Activation Buffer.

      • Add EDC and Sulfo-NHS (optional) to the protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

      • Remove excess EDC and byproducts using a desalting column, exchanging the buffer to the Reaction Buffer.

    • One-step: Proceed directly to the conjugation step without removing excess EDC.

  • Conjugation Reaction:

    • Add the amine-containing "Conjugate 91" to the activated protein solution (or to the one-step reaction mixture).

    • Incubate for 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the conjugate via size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling of the final conjugate.

Workflow for Carboxyl-Reactive Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_post Post-Reaction Protein Protein in Activation Buffer Activate Add EDC/Sulfo-NHS Protein->Activate Conjugate Conjugation Reaction Activate->Conjugate Activated Protein Conjugate91 Amine-containing 'Conjugate 91' Conjugate91->Conjugate Purify Purify Conjugate Conjugate->Purify Characterize Characterize Purify->Characterize

Caption: Two-step EDC/NHS workflow for carboxyl-amine conjugation.

Data Presentation and Characterization

It is essential to characterize the final protein-ligand conjugate to ensure the success of the conjugation reaction and to determine key parameters.

Table 1: Summary of Quantitative Data for Conjugate Characterization

ParameterMethodTypical RangePurpose
Protein Concentration BCA Assay, Bradford Assay, UV-Vis (A280)0.1 - 10 mg/mLTo determine the final concentration of the conjugated protein.
Degree of Labeling (DOL) UV-Vis Spectroscopy, Mass Spectrometry (MS)1 - 10To quantify the average number of ligand molecules conjugated per protein.
Purity SDS-PAGE, Size-Exclusion Chromatography (SEC)> 95%To assess the homogeneity of the conjugate and the presence of unconjugated protein or ligand.
Aggregation Dynamic Light Scattering (DLS), SEC< 5%To determine the extent of protein aggregation, which can affect functionality.
Biological Activity ELISA, Cell-based assays, Surface Plasmon Resonance (SPR)VariesTo confirm that the conjugation process has not compromised the biological function of the protein.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide to the chemical conjugation of a ligand to a protein. The choice of the specific protocol should be guided by the functional groups available on the protein ligand and "Conjugate 91". For all conjugation reactions, optimization of the molar ratio of reactants, reaction time, temperature, and pH is critical to achieve the desired degree of labeling while preserving the biological activity of the protein. Thorough characterization of the final conjugate is a mandatory step to ensure its quality and suitability for downstream applications.

References

Application Notes: Synthesis and Evaluation of a Novel PROTAC Using E3 Ligase Ligand-linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][4] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and offers a powerful alternative to traditional small-molecule inhibition.[5]

This document provides a detailed guide for the synthesis of a novel PROTAC utilizing the commercially available E3 Ligase Ligand-linker Conjugate 91 . This conjugate contains (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a linker.[6] By coupling a "warhead" (a ligand for the target protein) to this conjugate, a complete PROTAC molecule can be efficiently synthesized. We further provide detailed protocols for the essential biochemical and cellular assays required to characterize the resulting PROTAC's efficacy, including its ability to form a ternary complex, induce ubiquitination, and mediate the degradation of the target protein, as well as its impact on cell viability.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of the synthesized PROTAC is to hijack the VHL E3 ligase to induce ubiquitination and subsequent degradation of a specific Protein of Interest (POI).

PROTAC_MoA cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary binds PROTAC Novel PROTAC (Warhead-Linker-VHL Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary Recruited Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated degradation of a target protein via the Ubiquitin-Proteasome System.

Experimental Overviews

The development and validation of a novel PROTAC involves a multi-step process, beginning with chemical synthesis and purification, followed by a cascade of in-cell assays to confirm its mechanism of action and determine its biological efficacy.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_evaluation Phase 2: In-Cell Evaluation Start E3 Ligand-linker Conjugate 91 Coupling Amide Coupling Reaction Start->Coupling Warhead Target Protein Ligand (Warhead) Warhead->Coupling Purification Purification (HPLC) Coupling->Purification Final_PROTAC Novel PROTAC Purification->Final_PROTAC Cell_Culture Cell Culture & PROTAC Treatment Final_PROTAC->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Viability Cell Viability Assay (IC50) Cell_Culture->Viability Assess Phenotype CoIP Co-Immunoprecipitation (Ternary Complex) Lysis->CoIP Confirm MoA Ubiquitination Ubiquitination Assay (Target Ub) Lysis->Ubiquitination Confirm MoA Degradation Western Blot (Target Degradation) Lysis->Degradation Quantify Efficacy

Caption: Overall workflow from PROTAC synthesis to comprehensive cellular evaluation.

Data Presentation

Successful PROTAC development relies on the systematic evaluation of key performance parameters. The following tables summarize the critical quantitative data that should be collected to characterize a novel PROTAC.

Table 1: Biochemical and Cellular Binding Profile | Compound | Binary Binding Affinity (Kd, nM) | Ternary Complex Kd (nM) | Ternary Complex Cooperativity (α) | | :--- | :--- | :--- | :--- | | | Target Protein | VHL | [POI-PROTAC-VHL] | | | Novel PROTAC | e.g., 50 | e.g., 150 | e.g., 25 | e.g., >1 (Positive) | | Warhead only | e.g., 45 | >10,000 | N/A | N/A | | VHL Ligand only | >10,000 | e.g., 140 | N/A | N/A | Binding affinities (Kd) are determined using methods like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[7] Cooperativity (α) measures the effect of one protein's binding on the other's affinity to the PROTAC.[8]

Table 2: In-Cell Degradation Efficacy

Cell Line Target Protein DC₅₀ (nM) Dₘₐₓ (%) Timepoint (h)
e.g., MCF-7 e.g., ERα e.g., 15 e.g., >95% e.g., 16
e.g., HeLa e.g., BRD4 e.g., 25 e.g., >90% e.g., 24

DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein.[4] Dₘₐₓ is the maximal degradation achieved.[4] Data is typically generated via quantitative Western Blot.

Table 3: Cellular Viability and Potency

Cell Line Target Protein IC₅₀ (nM) Timepoint (h)
e.g., MCF-7 e.g., ERα e.g., 30 e.g., 72
e.g., HeLa e.g., BRD4 e.g., 55 e.g., 72

IC₅₀ is the concentration of PROTAC that inhibits cell viability by 50%.[9] This is commonly measured using MTT or CellTiter-Glo® assays.[9]

Experimental Protocols

Protocol 1: Synthesis of Novel PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized this compound with an amine-containing warhead.

Reagents and Materials:

  • This compound (assuming a terminal carboxylic acid) (1.0 eq)

  • Warhead-NH₂ (ligand for target protein with a primary or secondary amine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis, magnetic stirrer

  • Reagents for workup (Ethyl acetate, 5% LiCl solution, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄

  • Equipment for purification (Flash column chromatography or HPLC)

Procedure: [10]

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the Warhead-NH₂ (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC to yield the final, pure PROTAC.

  • Confirm the identity and purity of the final product using LC-MS and ¹H NMR.

Protocol 2: Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

This protocol validates that the PROTAC induces an interaction between the target protein (POI) and the VHL E3 ligase in a cellular context.[8]

Reagents and Materials:

  • Appropriate cell line (e.g., MCF-7 for ERα target) cultured to 70-80% confluency.

  • Novel PROTAC and DMSO (vehicle control).

  • Proteasome Inhibitor: MG132 (10 mM stock in DMSO).

  • Ice-cold PBS (Phosphate-Buffered Saline).

  • Non-denaturing Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-VHL, anti-POI, and Rabbit/Mouse IgG Isotype Control.

  • Protein A/G magnetic beads.

  • 2x Laemmli sample buffer.

Procedure: [8]

  • Cell Treatment: Pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the target. Treat cells with the novel PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold non-denaturing lysis buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Input Control: Save a small fraction (e.g., 20-40 µL) of the lysate as an input control.

  • Immunoprecipitation: Incubate the remaining lysate with the anti-VHL antibody (or anti-POI) overnight at 4°C with gentle rotation. Use an equivalent amount of IgG isotype as a negative control.

  • Bead Capture: Add pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.

  • Elution: Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Load the eluted samples and the input control onto an SDS-PAGE gel. Perform Western blot analysis, probing separate membranes with anti-POI and anti-VHL antibodies. A positive result is the detection of the POI in the sample immunoprecipitated with the anti-VHL antibody, specifically in the PROTAC-treated lane.

Protocol 3: Target Protein Degradation Assay (Western Blot)

This is the definitive assay to quantify the dose-dependent degradation of the target protein.[4]

Reagents and Materials:

  • Appropriate cell line.

  • Novel PROTAC (serial dilutions) and DMSO (vehicle control).

  • 6-well plates for cell culture.

  • RIPA lysis buffer with protease/phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-POI and an anti-loading control (e.g., GAPDH, β-Actin).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the novel PROTAC (e.g., 0, 1, 3, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 16 or 24 hours).[11] Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4][11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]

    • Incubate the membrane with the primary anti-POI antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Repeat the blotting process on the same membrane for the loading control antibody.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot the results against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 4: Cell Viability Assay

This protocol assesses the downstream functional consequence of target protein degradation on cell health and proliferation.[9]

Reagents and Materials:

  • Appropriate cell line.

  • Novel PROTAC (serial dilutions) and DMSO (vehicle control).

  • Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays).

  • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate-reading luminometer or spectrophotometer.

Procedure (using CellTiter-Glo®): [9][12]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the novel PROTAC and add them to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.

References

Application Notes and Protocols for Protein Degradation Assays with Conjugate 91-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful new therapeutic modality.[1]

This document provides detailed application notes and protocols for designing and conducting protein degradation assays using Conjugate 91-based PROTACs. Conjugate 91, also known as SK-3-91, is a multi-kinase PROTAC capable of degrading over 125 kinases and the mRNA-binding protein YTHDF2.[3][4] These protocols are designed to guide researchers in accurately quantifying the degradation efficiency and characterizing the mechanism of action of these potent molecules.

Mechanism of Action: Conjugate 91-Mediated Protein Degradation

Conjugate 91 functions by forming a ternary complex between the target protein (e.g., a specific kinase or YTHDF2), the PROTAC molecule itself, and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the proteasome.[1]

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) (e.g., Kinase, YTHDF2) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Conjugate 91 (PROTAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degradation Degradation

Figure 1: Mechanism of Conjugate 91-mediated protein degradation.

Key Experimental Parameters

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key quantitative metrics are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]

  • Dmax: The maximum percentage of protein degradation achieved at a given time point.[1]

It is important to note that these parameters can be time-dependent, and a thorough characterization should involve kinetic analysis.[7]

Experimental Workflow for Assessing Conjugate 91 Activity

A typical workflow for evaluating the efficacy of Conjugate 91 involves several key steps, from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., K562, U2OS) B 2. Treatment with Conjugate 91 (Dose-response and time-course) A->B C 3. Cell Lysis and Protein Quantification (e.g., BCA Assay) B->C D 4. Protein Degradation Analysis C->D E Western Blot D->E Immunoblotting F ELISA / In-Cell Western D->F Immunoassay G Mass Spectrometry D->G Proteomics H 5. Data Analysis (Densitometry, DC50/Dmax calculation) E->H F->H G->H

Figure 2: General experimental workflow for PROTAC assays.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Quantifying Protein Degradation

Western blotting is a widely used and reliable method to quantify the levels of a target protein in cells treated with a PROTAC.[1]

Materials:

  • Cell lines (e.g., K562, U2OS)[3]

  • Cell culture medium and supplements

  • Conjugate 91 (SK-3-91)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Treat cells with increasing concentrations of Conjugate 91 (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the Conjugate 91 concentration to determine the DC50 and Dmax values.[1]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Higher Throughput Analysis

ELISA can be adapted for a higher throughput assessment of protein degradation.

Materials:

  • Cells and treatment reagents as in Protocol 1

  • ELISA plate with pre-coated capture antibody for the target protein

  • Detection antibody for the target protein (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-3 from Protocol 1.

  • Protein Quantification: Normalize protein concentrations as in Protocol 1, step 4.

  • ELISA:

    • Add normalized cell lysates to the wells of the pre-coated ELISA plate and incubate.

    • Wash the wells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add Streptavidin-HRP and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.

Data Presentation

Quantitative data from protein degradation assays should be summarized in clear and concise tables to facilitate comparison between different conditions.

Table 1: Dose-Dependent Degradation of Target Protein X by Conjugate 91 at 24 hours

Conjugate 91 (µM)Mean Normalized Protein Level (%)Standard Deviation% Degradation
0 (Vehicle)100.05.20.0
0.0185.34.814.7
0.152.16.147.9
115.83.584.2
1010.22.989.8

Table 2: Time-Dependent Degradation of Target Protein X by 1 µM Conjugate 91

Time (hours)Mean Normalized Protein Level (%)Standard Deviation% Degradation
0100.06.00.0
278.55.521.5
455.24.944.8
828.93.871.1
1616.33.183.7
2415.83.584.2

Advanced Assays for Mechanistic Studies

To further investigate the mechanism of action of Conjugate 91, more advanced assays can be employed.

  • Ternary Complex Formation Assays: Techniques like co-immunoprecipitation (Co-IP), pull-down assays, and biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[5][6]

  • Ubiquitination Assays: To confirm that the degradation is ubiquitin-dependent, cells can be treated with Conjugate 91 followed by immunoprecipitation of the target protein and western blotting for ubiquitin.[8]

  • Proteomics-Based Approaches: Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes upon treatment with Conjugate 91, confirming the specificity of degradation and identifying potential off-target effects.[9]

Conclusion

The experimental design and protocols outlined in these application notes provide a comprehensive framework for the evaluation of Conjugate 91-based PROTACs. By systematically assessing dose- and time-dependent protein degradation and delving into the underlying mechanism of action, researchers can effectively characterize the potency and specificity of these novel therapeutic agents. Careful experimental execution and data analysis are crucial for advancing the development of PROTACs as a transformative class of drugs.

References

Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 91 for Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target and eliminate disease-causing proteins.[1] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][][5] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.[2]

E3 Ligase Ligand-linker Conjugate 91 is a key intermediate for the synthesis of PROTACs.[6] It consists of (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, attached to a flexible linker.[6] This pre-synthesized conjugate simplifies the development of novel PROTACs by allowing researchers to readily attach a ligand for their specific protein of interest. The VHL E3 ligase is widely expressed, including in the central nervous system, making it a suitable choice for developing therapeutics for neurological disorders.[7]

These application notes provide a comprehensive guide for researchers on the use of this compound in the development of PROTACs targeting pathogenic proteins in neurological diseases.

Principle of PROTAC Technology

The mechanism of action for a PROTAC synthesized from this compound is a multi-step process within the cell:

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target neurological protein (e.g., aggregated Tau, mutant Huntingtin) and the VHL E3 ligase. This brings the target protein and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase ternary complex.[5]

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[7][8]

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2][5]

  • Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating a new cycle of degradation.[5]

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (from Conjugate 91) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., mHTT, Tau) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->VHL Recycling Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Polyubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_eval Biological Evaluation start Start: Conjugate 91 & Target Ligand couple Amide Coupling (HATU, DIPEA) start->couple purify HPLC Purification couple->purify analyze LC-MS/NMR Analysis purify->analyze end_synthesis Pure PROTAC analyze->end_synthesis treat_cells Treat Neuronal Cells with PROTAC end_synthesis->treat_cells lyse Cell Lysis & Protein Quantification treat_cells->lyse wb Western Blot for Target Degradation lyse->wb data_analysis Data Analysis (DC50, Dmax) wb->data_analysis end_eval Efficacy Determined data_analysis->end_eval

References

Application Notes and Protocols for In Vivo Studies Using STAT3 PROTAC Degrader SD-36

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vivo applications of SD-36, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Signal Transducer and Activator of Transcription 3 (STAT3). SD-36 is composed of a STAT3 inhibitor (SI-109) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to specifically eliminate STAT3 protein.[1] These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction to SD-36

SD-36 is a heterobifunctional molecule that induces the degradation of STAT3, a transcription factor frequently implicated in the pathogenesis of various human cancers, including leukemia and lymphoma.[2][3][4] By selectively degrading STAT3 protein, SD-36 offers a powerful therapeutic strategy to inhibit STAT3-driven tumor growth.[2][5] In preclinical xenograft models, SD-36 has demonstrated the ability to induce complete and lasting tumor regression at well-tolerated doses.[1][2][4][6]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacodynamic effects of SD-36 in various cancer models.

Table 1: In Vivo Efficacy of SD-36 in Xenograft Models

Cancer ModelCell LineAnimal StrainDosing RegimenRoute of AdministrationOutcomeReference
Anaplastic Large-Cell LymphomaSU-DHL-1NOD-scid gamma (NSG) mice25 mg/kg, 3 times/weekIntravenous (i.v.)Significant tumor growth inhibition[1]
Anaplastic Large-Cell LymphomaSU-DHL-1NOD-scid gamma (NSG) mice50 mg/kg, 3 times/weekIntravenous (i.v.)Complete tumor regression[1]
Anaplastic Large-Cell LymphomaSU-DHL-1NOD-scid gamma (NSG) mice100 mg/kg, 3 times/weekIntravenous (i.v.)Complete tumor regression[1]
Acute Myeloid LeukemiaMOLM-16NOD-scid gamma (NSG) mice50 mg/kg, twice weekly for 4 weeksIntravenous (i.v.)Complete tumor regression[6]
Anaplastic Lymphoma Kinase-positive Lung CancerSUP-M2NOD-scid gamma (NSG) mice50 mg/kg, 3 times/weekIntravenous (i.v.)Complete tumor growth inhibition[1]

Table 2: Pharmacodynamic Profile of SD-36 In Vivo

Cancer ModelCell LineAnimal StrainDoseTime PointTissueEffect on STAT3 LevelsReference
Acute Myeloid LeukemiaMOLM-16NOD-scid gamma (NSG) mice50 mg/kg (single dose)24 hoursTumorComplete degradation[6]
Acute Myeloid LeukemiaMOLM-16NOD-scid gamma (NSG) mice50 mg/kg (single dose)96 hoursTumorSustained degradation[6]
Anaplastic Large-Cell LymphomaSU-DHL-1NOD-scid gamma (NSG) mice50 mg/kg (single dose)24 hoursTumorSignificant degradation[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SD-36 and a typical experimental workflow for in vivo studies.

Mechanism of Action of SD-36 PROTAC SD36 SD-36 Ternary_Complex Ternary Complex (SD-36-STAT3-CRBN) SD36->Ternary_Complex STAT3 STAT3 Protein STAT3->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_STAT3 Polyubiquitinated STAT3 Ternary_Complex->Ub_STAT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_STAT3 Proteasome 26S Proteasome Ub_STAT3->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of the SD-36 PROTAC.

In Vivo Efficacy Study Workflow cluster_preclinical_model Preclinical Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., MOLM-16, SU-DHL-1) Animal_Model Xenograft Implantation (e.g., Subcutaneous injection in NSG mice) Cell_Culture->Animal_Model Tumor_Growth Tumor Growth Monitoring Animal_Model->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin SD-36 or Vehicle Administration (e.g., i.v. injection) Randomization->Drug_Admin Monitoring Monitor Tumor Volume and Body Weight Drug_Admin->Monitoring Efficacy_Eval Efficacy Evaluation (Tumor Growth Inhibition) Monitoring->Efficacy_Eval PD_Analysis Pharmacodynamic Analysis (STAT3 levels in tumors via Western Blot) Efficacy_Eval->PD_Analysis Toxicity_Eval Toxicity Assessment (Body weight, clinical signs) PD_Analysis->Toxicity_Eval

Caption: A typical workflow for an in vivo efficacy study of SD-36.

Experimental Protocols

Animal Models and Tumor Implantation
  • Animal Strain: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.

  • Cell Lines:

    • MOLM-16 (Acute Myeloid Leukemia): Resuspend 5 x 106 cells in 100 µL of a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.

    • SU-DHL-1 (Anaplastic Large-Cell Lymphoma): Resuspend 1 x 107 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Inject the cell suspension subcutaneously into the right flank of the mouse.

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • Initiate treatment when tumors reach an average volume of 150-200 mm3.

SD-36 Formulation and Administration
  • Formulation:

    • Prepare a vehicle solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.

    • Dissolve SD-36 powder in the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a 5 mg/mL solution to inject 200 µL).

  • Administration:

    • Administer the formulated SD-36 or vehicle control via intravenous (i.v.) injection into the tail vein.

    • Follow the dosing schedule as outlined in the study design (e.g., twice weekly or three times per week).

Pharmacodynamic Analysis (Western Blot)
  • Sample Collection:

    • At the designated time points after SD-36 administration, euthanize the mice.

    • Excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Denature 30-50 µg of protein extract by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against STAT3 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Efficacy and Toxicity Assessment
  • Tumor Growth: Measure tumor volume every 2-3 days throughout the study.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size, or if signs of significant toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

The PROTAC degrader SD-36 provides a robust tool for the in vivo investigation of STAT3 as a cancer therapeutic target. The protocols outlined above, based on published preclinical studies, offer a framework for evaluating the efficacy and mechanism of action of SD-36 in relevant cancer models. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the further development of targeted protein degraders for cancer therapy.

References

Troubleshooting & Optimization

PROTAC Synthesis Technical Support Center: Challenges with E3 Ligase Ligand-linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges related to the use of E3 Ligase Ligand-linker Conjugate 91. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a key intermediate used in the synthesis of PROTACs.[1][2] It consists of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-conjugated to a linker.[1] This conjugate simplifies the PROTAC synthesis workflow by providing a ready-to-use building block for attachment to a target protein ligand.

Q2: What are the main challenges associated with synthesizing PROTACs using this conjugate?

The primary challenges when synthesizing PROTACs, including those using this compound, revolve around the physicochemical properties of the final PROTAC molecule and the optimization of the linker.[3][4][5][] PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3][7] This can significantly impact their biological activity and lead to difficulties in experimental assays.[3] Furthermore, the linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][][8]

Q3: My final PROTAC has poor aqueous solubility. What are the consequences and how can I improve it?

Poor solubility is a common issue with PROTACs due to their large and often lipophilic nature.[3][7]

  • Consequences of Poor Solubility:

    • Precipitation in Assays: The PROTAC may precipitate in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50, IC50).[3]

    • Inaccurate Quantification: Undissolved compound can result in errors when determining stock solution concentrations.[3]

    • Low Bioavailability: Poor solubility limits the ability of the PROTAC to cross cell membranes and reach its intracellular target.[3]

    • Irreproducible Results: The degree of precipitation can vary between experiments, leading to a lack of reproducibility.[3]

  • Strategies to Improve Solubility:

    • Linker Modification: Incorporate polar functional groups, such as polyethylene (B3416737) glycol (PEG) chains, ethers, or amides, into the linker to increase hydrophilicity.[4][9]

    • Formulation: Use of co-solvents or other formulation strategies can help to improve solubility in experimental settings.

Q4: I am observing a bell-shaped dose-response curve (the "hook effect") in my degradation assays. What is happening and how can I address it?

The "hook effect" is a phenomenon where at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex required for degradation.[10] This leads to a decrease in degradation at higher PROTAC concentrations.[10]

  • Troubleshooting the Hook Effect:

    • Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to confirm the bell-shaped curve.[10]

    • Biophysical Assays: Techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to study the binding affinities of the PROTAC to both the target protein and the E3 ligase individually, which can help in understanding the formation of binary versus ternary complexes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and evaluation of PROTACs using this compound.

Problem Potential Cause Troubleshooting Steps
Low Synthetic Yield or Purity of Final PROTAC Inefficient coupling reaction between the E3 ligase ligand-linker conjugate and the target protein ligand.Optimize reaction conditions (coupling reagents, solvent, temperature, and reaction time).[10] Ensure high purity of starting materials. Utilize alternative coupling strategies like "click chemistry" for higher efficiency and milder conditions.[11][12]
Difficulty in purification of the final PROTAC.Employ multi-step purification techniques (e.g., flash chromatography followed by preparative HPLC).[10] Ensure thorough characterization of the final product by NMR and LC-MS to confirm purity.[10]
No or Low Target Protein Degradation Poor cell permeability of the PROTAC.The large size and physicochemical properties of PROTACs can limit their ability to cross cell membranes.[5] Consider modifying the linker to improve permeability, for instance by balancing lipophilicity and polarity.[4]
Incorrect linker length or composition.The linker may be too short, causing steric hindrance, or too long, preventing effective ternary complex formation.[8] Synthesize a library of PROTACs with varying linker lengths and compositions to empirically determine the optimal design.[13]
Unfavorable ternary complex formation.The geometry of the ternary complex is crucial for ubiquitination. The linker plays a key role in defining this geometry.[4] Computational modeling can be used to predict favorable ternary complex structures and guide linker design.[13][14]
E3 ligase not expressed in the target cells.Confirm the expression of VHL (the target of the (S,R,S)-AHPC ligand) in your cell line using techniques like Western blot or qPCR.[10] If VHL is not expressed, a different E3 ligase ligand will be required.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for coupling a carboxylic acid-functionalized target protein ligand to the amine terminus of a linker on an E3 ligase ligand-linker conjugate.

  • Dissolve the target protein ligand (with a terminal carboxylic acid) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the E3 Ligase Ligand-linker Conjugate (with a terminal amine) in the same solvent.

  • Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product using flash column chromatography followed by preparative HPLC to obtain the pure PROTAC.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol for Assessing Ternary Complex Formation using a FRET-based Assay

This protocol provides a method to assess the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[10]

  • Reagents and Materials:

    • Purified, fluorescently labeled target protein (e.g., with a donor fluorophore).

    • Purified, fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore).

    • PROTAC of interest.

    • Assay buffer.

    • Microplate reader with FRET capabilities.

  • Procedure:

    • Prepare a dilution series of the PROTAC in the assay buffer.

    • In a microplate, add the labeled target protein and labeled E3 ligase at fixed concentrations.

    • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

    • Measure the FRET signal on the microplate reader.

    • Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization Target_Ligand Target Protein Ligand (with reactive group) Coupling Coupling Reaction (e.g., Amide bond formation) Target_Ligand->Coupling E3_Conjugate E3 Ligase Ligand-linker Conjugate 91 E3_Conjugate->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (NMR, MS) Pure_PROTAC->Characterization

Caption: A typical workflow for PROTAC synthesis and evaluation.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: The mechanism of PROTAC-induced protein degradation.

Troubleshooting_Logic Start Low/No Target Degradation Check_Purity Is the PROTAC pure? Start->Check_Purity Purify Re-purify and re-characterize Check_Purity->Purify No Check_Permeability Is cell permeability an issue? Check_Purity->Check_Permeability Yes Purify->Start Modify_Linker_Perm Modify linker for better physicochemical properties Check_Permeability->Modify_Linker_Perm Yes Check_Ternary Is the ternary complex forming productively? Check_Permeability->Check_Ternary No Modify_Linker_Perm->Start Modify_Linker_Geom Synthesize linker variants (length, rigidity) Check_Ternary->Modify_Linker_Geom No Check_E3 Is the E3 ligase expressed? Check_Ternary->Check_E3 Yes Modify_Linker_Geom->Start Change_E3 Select a different E3 ligase ligand Check_E3->Change_E3 No Success Successful Degradation Check_E3->Success Yes Change_E3->Start

Caption: A logical workflow for troubleshooting low PROTAC efficacy.

References

Technical Support Center: Improving the Solubility of E3 Ligase Ligand-linker Conjugate 91-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing the E3 Ligase Ligand-linker Conjugate 91, a VHL-based recruiting element.

Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs based on this compound exhibit poor solubility?

PROTACs, by their nature, are complex bifunctional molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[1] This means they typically have a high molecular weight (>700 Da) and significant lipophilicity, which are primary contributors to poor aqueous solubility.[1] The combination of a target protein ligand, the VHL ligand ((S,R,S)-AHPC), and a linker results in a large, often greasy molecule with a tendency to form stable crystal lattices, further reducing its ability to dissolve in aqueous buffers.[1][2]

Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?

Poor solubility can severely impact the accuracy and reproducibility of your experimental data.[1] Common issues include:

  • Precipitation in Assays: The PROTAC may fall out of solution in cell culture media or biochemical buffers, leading to an underestimation of its true potency (e.g., DC50 or IC50 values).[1]

  • Inaccurate Quantification: Undissolved compound can lead to significant errors when determining the actual concentration in stock solutions and final assay wells.[1]

  • Low Bioavailability: In both cellular and in vivo studies, limited solubility restricts the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing efficacy.[1]

  • Irreproducible Results: The degree of precipitation can vary between experiments, causing high variability and a lack of reproducibility in your findings.[1]

Q3: How can I improve the solubility of my PROTAC through chemical modifications?

Since modifying the warhead and the E3 ligase ligand is often restricted by binding requirements, the linker provides the most flexibility for optimizing physicochemical properties like solubility.[3] Key strategies involve altering the linker's composition and structure.

  • Incorporate Hydrophilic Linkers: Replacing traditional alkyl chains with hydrophilic moieties like polyethylene (B3416737) glycol (PEG) is a common and effective strategy.[4][5] PEG linkers enhance water solubility and can improve cell permeability.[4]

  • Introduce Ionizable Groups: Incorporating saturated nitrogen heterocycles, such as piperazine (B1678402) or piperidine, into the linker can add ionizable basic centers.[3] This modification increases polarity and can significantly improve aqueous solubility.[3]

  • Optimize Linker Length and Rigidity: The length and flexibility of the linker are critical. While longer, flexible linkers might help with forming the ternary complex, shorter, more rigid linkers can sometimes lead to better solubility and permeability profiles.[6][] Rigid linkers containing cycloalkane or aromatic structures can also enhance metabolic stability.[5]

Table 1: Comparison of Linker Modification Strategies for Solubility Enhancement

Linker TypePrimary Advantage for SolubilityKey Considerations
Polyethylene Glycol (PEG) Excellent hydrophilicity, improves water solubility.[4][5][6]May have reduced metabolic stability compared to alkyl linkers.[5]
Alkyl Chains Provide stable and flexible connectivity.[]Can be hydrophobic ("greasy"), potentially decreasing solubility.
Nitrogen Heterocycles (e.g., Piperazine) Introduce ionizable basic centers, increasing polarity and solubility.[3]Rigid structure may impact ternary complex formation.[3]
Cycloalkane/Aromatic Rings Introduce rigidity, can improve metabolic stability and pre-organize the molecule.[5]Can increase lipophilicity if not balanced with polar groups.
Q4: What advanced formulation strategies can I use if chemical modification is not feasible?

When the PROTAC structure is fixed, formulation techniques can be employed to overcome solubility limitations, particularly for in vivo studies.

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed amorphously within a polymer matrix.[8][9] This high-energy, non-crystalline state enhances dissolution rates and allows for the creation of a supersaturated solution, which can improve absorption.[8][9]

  • Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS), micelles, and liposomes can encapsulate the PROTAC, improving its solubility and circulation time.[9][10]

  • Nanoparticle Formulations: Encapsulating the PROTAC into polymeric nanoparticles (e.g., using PLGA-PEG) can improve solubility and potentially target delivery.[11]

  • Particle Size Reduction: For compounds limited by their dissolution rate, reducing particle size via micronization or nano-milling increases the surface-area-to-volume ratio, thereby enhancing dissolution.[12]

Table 2: Overview of Advanced Formulation Techniques

Formulation TechniqueMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) Stabilizes the PROTAC in a high-energy amorphous state, enhancing dissolution.[8]Significant solubility enhancement; established technique.[8][9]Requires careful polymer selection; potential for recrystallization.[8]
Self-Nanoemulsifying Systems (SNEDDS) Forms a nanoemulsion upon contact with aqueous media, keeping the drug in solution.[8]Improves solubility and permeability.[9]Requires specific oils, surfactants, and co-solvents.
Polymeric Micelles / Nanoparticles Encapsulates the hydrophobic PROTAC within a hydrophilic shell.[10]Improves solubility and circulation time; enables controlled release.[9]Can be complex to prepare and characterize.[11]
Particle Size Reduction Increases surface area to enhance the rate of dissolution.[12]Straightforward physical process.Only effective for dissolution rate-limited compounds.[12]
Visualized Workflows and Mechanisms

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary binds PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ligase (VHL) E3->Ternary recruited PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb facilitates Ub transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Solubility_Troubleshooting_Workflow cluster_initial Initial Checks cluster_advanced Advanced Strategies Start Start: Poor Solubility Observed (Precipitation in Assay) CheckStock 1. Check Stock Solution (Clarity, Concentration) Start->CheckStock UseCosolvent 2. Use Co-solvents (e.g., DMSO, PEG400) CheckStock->UseCosolvent Sonication 3. Apply Sonication or Gentle Warming UseCosolvent->Sonication Decision1 Solubility Improved? Sonication->Decision1 ChemMod Chemical Modification (Linker Optimization) Decision1->ChemMod No Formulation Formulation Strategy (ASD, Nanoparticles) Decision1->Formulation No Proceed Proceed with Experiment Decision1->Proceed Yes ChemMod->Proceed Formulation->Proceed

Experimental Protocols and Troubleshooting Guides
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)

This protocol describes a small-scale method for preparing an ASD to enhance PROTAC solubility, adapted from methodologies used for molecules like ARCC-4.[8]

Objective: To convert the crystalline PROTAC into a more soluble, high-energy amorphous form by dispersing it in a polymer matrix.

Materials:

  • PROTAC of interest

  • ASD-forming polymer (e.g., HPMCAS, Eudragit® L 100-55)[8]

  • Volatile organic solvent (e.g., Dichloromethane, Methanol)

  • Vacuum oven or rotary evaporator

Procedure:

  • Polymer and PROTAC Selection: Based on screening, select a suitable polymer. HPMCAS and Eudragit® L 100-55 have proven effective for some PROTACs.[8] Determine the desired drug loading (e.g., 10% or 20% w/w).[8]

  • Dissolution: Dissolve both the PROTAC and the chosen polymer in a minimal amount of a suitable volatile organic solvent. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent under vacuum. This can be done using a rotary evaporator to form a thin film or by placing the solution in a glass vial in a vacuum oven at a controlled temperature (e.g., 40°C) until all solvent has evaporated.

  • Drying: Further dry the resulting solid under high vacuum for 12-24 hours to remove any residual solvent.

  • Characterization (Recommended):

    • Confirm the amorphous state of the dispersion using Differential Scanning Calorimetry (DSC), which should show a single glass transition temperature (Tg) and the absence of a melting peak.[8]

    • Perform non-sink dissolution testing to confirm enhanced solubility and supersaturation compared to the crystalline or pure amorphous PROTAC.[8]

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay is useful for quickly assessing the solubility of a PROTAC under conditions that mimic how it is handled in biological screens.[1]

Objective: To measure the concentration of a PROTAC that remains in an aqueous solution after being added from a high-concentration DMSO stock.

Materials:

  • PROTAC of interest

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (UV-transparent for analysis)

  • Plate reader or HPLC system

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-40 mg/mL).[8]

  • Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Rapidly add a small volume of the DMSO stock solution to the aqueous buffer (e.g., add 2 µL of 10 mM DMSO stock to 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically 1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation.

  • Analysis:

    • Direct UV/Vis: If no visible precipitate is present, measure the absorbance using a plate reader at the PROTAC's λmax.

    • Filtration/Centrifugation: If precipitation is visible or suspected, centrifuge the plate to pellet the precipitate or filter it.

    • Quantification: Transfer the supernatant to a new plate and measure its concentration via a standard curve using HPLC or a UV/Vis plate reader.[13]

  • Data Interpretation: The measured concentration is the kinetic solubility under the tested conditions. This is often more relevant for screening assays than thermodynamic equilibrium solubility.[1]

References

Technical Support Center: Optimizing Linker Length for VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the linker component of PROTACs that utilize von Hippel-Lindau (VHL) E3 ligase ligands.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a VHL-based PROTAC?

A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target Protein of Interest (POI) and the ligand binding to the VHL E3 ligase.[1] Its role is not merely to connect the two ends; it actively influences the formation, stability, and conformation of the PROTAC-induced ternary complex (POI-PROTAC-VHL).[1][2] The linker's length, composition, and attachment points dictate the spatial orientation of the POI and VHL, which is critical for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3]

Q2: How does linker length impact the efficiency of a VHL-based PROTAC?

A2: The relationship between linker length and PROTAC efficacy is complex and often non-linear, resulting in a "Goldilocks" effect.[1]

  • Too short: A linker that is too short can cause steric hindrance, preventing the PROTAC from binding to both the target protein and VHL simultaneously.[1][4]

  • Too long: An excessively long linker may lead to the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein's surface are not positioned correctly for the E3 ligase to transfer ubiquitin.[1] It can also increase the flexibility of the molecule, which may not be favorable for a stable ternary complex.

  • Optimal length: An optimal linker length facilitates a productive and stable ternary complex, leading to efficient ubiquitination and degradation.[1] This optimal length is highly dependent on the specific target and the VHL ligand being used and must be determined empirically.[1]

Q3: What are common starting points for linker design for VHL-based PROTACs?

A3: Early-stage PROTAC discovery often employs flexible linkers like polyethylene (B3416737) glycol (PEG) chains or simple alkyl chains due to their synthetic accessibility.[2][5] These linkers provide conformational flexibility that can help in identifying an initial active PROTAC. A systematic evaluation of linkers with varying lengths (e.g., 2 to 14 atoms) is a common strategy to find a preliminary optimal length.[6] More rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, are often explored during lead optimization to improve properties like cell permeability and metabolic stability.[2][5]

Q4: My VHL-based PROTAC shows good binary binding to the target and VHL, but poor degradation in cells. Could the linker be responsible?

A4: Yes, the linker is a likely culprit. Several factors related to the linker can cause this discrepancy:

  • Poor Cell Permeability: VHL-based PROTACs are often large and polar, which can limit their ability to cross the cell membrane.[2][7] The linker's composition significantly impacts physicochemical properties. Strategies to improve permeability include reducing hydrogen bond donors or designing linkers that allow the PROTAC to adopt a folded, less polar conformation.[5][8]

  • Unproductive Ternary Complex: The PROTAC may be facilitating the formation of a ternary complex, but in a conformation where no surface lysine on the target protein is accessible for ubiquitination.[9] This highlights the importance of the linker in controlling the relative orientation of the two proteins.

  • The "Hook Effect": At high concentrations, the PROTAC can form separate binary complexes (PROTAC-POI and PROTAC-VHL) that cannot lead to degradation, reducing overall efficiency.[9][10] While this is a concentration-dependent effect, the linker's properties can influence the equilibrium between binary and ternary complexes.

Troubleshooting Guide

Problem 1: Low or no target protein degradation observed.

Possible Cause Troubleshooting Step
Ineffective Ternary Complex Formation Synthesize a series of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains of different lengths). Evaluate each for degradation activity.
Poor Cell Permeability Perform a cell permeability assay (e.g., PAMPA). If permeability is low, modify the linker to be more hydrophobic or to shield polar groups.[2][5]
PROTAC Instability Assess the stability of the PROTAC in cell culture media and cell lysate over the experimental time course.
Incorrect Linker Attachment Point The choice of where the linker connects to the VHL ligand and the target binder is critical.[4] If possible, synthesize isomers with different attachment points.[11]

Problem 2: The "Hook Effect" is observed at high concentrations, limiting maximal degradation.

Possible Cause Troubleshooting Step
Excessive Binary Complex Formation This is an inherent property of PROTACs. The primary solution is to use the PROTAC at its optimal concentration (determined by a dose-response curve).[10]
Suboptimal Ternary Complex Cooperativity Subtle changes in the linker can impact the stability and cooperativity of the ternary complex.[12] A linker that promotes higher cooperativity can sometimes mitigate the hook effect by favoring the ternary complex over binary ones.[12]

Problem 3: Off-target degradation or toxicity is observed.

Possible Cause Troubleshooting Step
Unselective Ternary Complex Formation The linker can influence which off-target proteins are brought into proximity with VHL.[9] Modifying linker length and rigidity can improve selectivity.[13]
General Cytotoxicity High concentrations of PROTACs can lead to VHL-independent cytotoxicity.[11] It is crucial to use negative controls (e.g., a PROTAC with an inactive VHL ligand) and assess cell viability to distinguish true degradation from non-specific cell death.[11]

Data Presentation: Linker Length vs. Degradation

The optimal linker length is empirically determined for each PROTAC system. The tables below summarize data from studies on different target proteins, illustrating the impact of linker length on degradation efficiency.

Table 1: VHL-based PROTACs Targeting p38α [1]

PROTAC IDLinker TypeLinker Length (atoms)Degradation (DC50, nM)
Compound 1PEG8>1000
Compound 2PEG11210
Compound 3PEG14430
Compound 4PEG17>1000

Table 2: VHL-based PROTACs Targeting FAK [6]

PROTAC IDLinker TypeLinker Length (atoms)Degradation (pDC50)
GSK215Alkyl26.1
PROTAC 2Alkyl36.5
PROTAC 3PEG47.2
PROTAC 4PEG88.1
PROTAC 5PEG147.5

Visualizing PROTAC Concepts and Workflows

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Chain Poly-ubiquitination Ternary->Ub_Chain Ub Ubiquitin Ub->Ternary E1, E2 Proteasome Proteasome Ub_Chain->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.[1]

Linker_Efficacy_Logic cluster_logic Linker Length vs. Efficacy TooShort Linker Too Short StericHindrance Steric Hindrance TooShort->StericHindrance Optimal Optimal Linker Length ProductiveComplex Productive Ternary Complex Formation Optimal->ProductiveComplex TooLong Linker Too Long UnproductiveComplex Unproductive Ternary Complex TooLong->UnproductiveComplex NoDegradation Inefficient Degradation StericHindrance->NoDegradation MaxDegradation Maximum Degradation ProductiveComplex->MaxDegradation UnproductiveComplex->NoDegradation

Caption: Logical relationship between linker length and PROTAC efficacy.[1]

Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow Design 1. Design & Synthesize Linker Variants Binding 2. In Vitro Biophysical Assays (e.g., FP, SPR, ITC) Design->Binding Degradation 3. Cellular Degradation Assay (Western Blot, HiBiT) Binding->Degradation Permeability 4. Permeability & Stability Assays (e.g., PAMPA) Degradation->Permeability Optimization 5. Analyze Data & Select Lead Linker Permeability->Optimization Loop Iterative Refinement Optimization->Loop Loop->Design Refine Design

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Key Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[14]

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein.[1]

  • Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) in 6-well plates. After 24 hours, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle-only control (e.g., DMSO).

    • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration for each cell lysate using a BCA or Bradford assay to ensure equal protein loading.

    • SDS-PAGE and Transfer: Separate protein lysates (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Analysis: Quantify the band intensity using software like ImageJ. Calculate the percentage of protein remaining relative to the vehicle control.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay measures the proximity between the target protein and the E3 ligase inside living cells, indicating ternary complex formation.[14][15]

  • Objective: To quantify PROTAC-induced ternary complex formation in a cellular context.

  • Methodology:

    • Cell Transfection: Co-transfect HEK293T cells with two plasmids: one encoding the target protein fused to NanoLuc® Luciferase and another encoding the E3 ligase (VHL) fused to HaloTag®.

    • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.

    • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent energy acceptor) to the cells and incubate for at least 2 hours.

    • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate (the luciferase substrate) to all wells to initiate the BRET reaction.

    • Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader capable of filtered luminescence measurements.

    • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 value for ternary complex formation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a non-cell-based assay to evaluate the passive permeability of a PROTAC.[15]

  • Objective: To assess a PROTAC's ability to passively diffuse across a lipid membrane, predicting its potential for cell entry.

  • Methodology:

    • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.

    • Donor Solution: Prepare a solution of the PROTAC in buffer and add it to the wells of the filter (donor) plate.

    • Incubation: Incubate the stacked plates for a set period (e.g., 4-16 hours) to allow the PROTAC to diffuse from the donor well, across the artificial membrane, and into the acceptor well.

    • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Analysis: Calculate the effective permeability (Pe) coefficient. Compare the Pe value to those of known high- and low-permeability control compounds to classify the PROTAC's permeability.

References

how to improve the stability of E3 Ligase Ligand-linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 91. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and performance of this conjugate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a pre-functionalized chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a linker.[1][2] Its primary application is as a synthetic intermediate for the creation of PROTACs, which are designed to induce the degradation of specific target proteins.[1]

Q2: What are the common stability issues encountered with this compound and PROTACs derived from it?

Like many PROTACs and their intermediates, this compound can be susceptible to several stability issues:

  • Metabolic Instability: The conjugate can be metabolized by cellular enzymes, particularly in the liver and blood, which can reduce its in vivo efficacy.[] The linker region is often a primary site for metabolic modification.[][4]

  • Chemical Instability: Certain chemical groups within the conjugate may be prone to hydrolysis or other forms of chemical degradation in aqueous solutions or under specific experimental conditions. Thalidomide-based PROTACs, for instance, have been noted to suffer from hydrolysis.[4]

  • Poor Solubility and Aggregation: Due to their relatively high molecular weight and lipophilicity, PROTACs can have low aqueous solubility, leading to precipitation in buffers and cell culture media, which can compromise experimental results.[]

Q3: How does the linker in this compound influence its stability?

The linker is a critical determinant of a PROTAC's stability and overall performance.[] Key aspects of the linker's influence include:

  • Composition: The chemical makeup of the linker affects the molecule's physicochemical properties.[1][5] For example, polyethylene (B3416737) glycol (PEG) linkers can improve solubility, while more rigid structures like piperazine (B1678402) rings, present in Conjugate 91, can enhance metabolic stability.[1][4][6]

  • Length: The linker's length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6] An optimal length prevents steric hindrance and allows for effective protein-protein interactions.[1][6]

  • Flexibility: The rigidity or flexibility of the linker impacts the conformational freedom of the PROTAC. While flexible linkers like alkyl chains can be more susceptible to enzymatic degradation, they can also facilitate the formation of the ternary complex.[] Rigid linkers can pre-organize the molecule into a favorable conformation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and the resulting PROTACs.

Issue 1: Low Metabolic Stability in In Vitro Assays

Symptoms:

  • Rapid disappearance of the conjugate or PROTAC in assays using liver microsomes or hepatocytes.

  • Poor in vivo efficacy despite good in vitro potency.

  • Detection of significant levels of metabolites.

Troubleshooting Workflow:

A Low Metabolic Stability Detected B Identify Metabolic Hotspots (LC-MS/MS metabolite identification) A->B C Modify Linker Structure B->C Linker is primary site D Introduce Blocking Groups B->D Ligand is primary site E Re-evaluate Metabolic Stability C->E D->E E->C Stability Not Improved F Proceed with Downstream Experiments E->F Stability Improved

Workflow for addressing low metabolic stability.

Possible Solutions & Methodologies:

  • Linker Modification:

    • Increase Rigidity: The piperazine ring in Conjugate 91 already provides some rigidity. Consider replacing more flexible parts of the linker with other rigid motifs like cycloalkanes or aromatic rings to further enhance metabolic stability.[][6]

    • Deuteration: Strategically replace hydrogen atoms with deuterium (B1214612) at metabolically labile positions ("hotspots") on the linker. This can slow down metabolism by cytochrome P450 enzymes due to the kinetic isotope effect.

  • Ligand Modification:

    • Introduce Blocking Groups: If metabolism occurs on the VHL ligand, introduce metabolically inert groups like fluorine at the site of modification.[]

Issue 2: Poor Aqueous Solubility and Compound Precipitation

Symptoms:

  • Precipitation of the compound in aqueous buffers or cell culture media.

  • Inconsistent or non-reproducible results in cellular assays.

  • High background signal in biophysical assays.

Troubleshooting Workflow:

A Poor Solubility Observed B Optimize Formulation A->B C Modify Linker A->C D Re-assess Solubility B->D C->D D->B Solubility Not Improved E Proceed with Experiment D->E Solubility Improved

Workflow for addressing poor solubility.

Possible Solutions & Methodologies:

  • Formulation Optimization:

    • Use of Solubilizing Agents: Employ formulation strategies such as using co-solvents (e.g., DMSO, PEG-400), surfactants, or cyclodextrins to increase the solubility of the conjugate.

    • Amorphous Solid Dispersions: For in vivo studies, consider formulating the compound as an amorphous solid dispersion.[7]

  • Linker Modification:

    • Incorporate Polar Groups: Introduce more polar functional groups or short polyethylene glycol (PEG) chains into the linker to improve aqueous solubility.[1] However, be mindful that overly hydrophilic linkers can decrease cell permeability.[6]

Issue 3: Chemical Instability in Solution

Symptoms:

  • Degradation of the compound over time in stock solutions or assay buffers, as confirmed by HPLC or LC-MS.

  • Loss of activity upon storage.

Troubleshooting Workflow:

A Chemical Instability Detected B Identify Labile Functional Groups A->B D Optimize Storage and Handling Conditions A->D C Modify Linker/Ligand Structure B->C E Re-evaluate Chemical Stability C->E D->E E->C Stability Not Improved F Proceed with Experiments E->F Stability Improved

Workflow for addressing chemical instability.

Possible Solutions & Methodologies:

  • Structural Modification:

    • Replace Labile Groups: Identify and replace chemically unstable moieties. For example, esters and amides can be susceptible to hydrolysis. Consider replacing them with more stable linkages. The ether and amide bonds in Conjugate 91's linker are generally more stable than esters.

    • Incorporate Stable Motifs: Utilize chemically robust linker components such as azacyclic structures.[][6]

  • Optimization of Experimental Conditions:

    • pH and Buffer Selection: Assess the stability of the conjugate at different pH values and in various buffer systems to identify conditions that minimize degradation.

    • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Prepare fresh working solutions for each experiment.

Quantitative Data Summary

The following tables summarize key parameters that can be experimentally determined to assess the stability of this compound and its derivatives.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundLinker ModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Conjugate 91Piperazine-ether[Insert experimental data][Insert experimental data]
Derivative AAlkyl chain[Insert experimental data][Insert experimental data]
Derivative BPEG4 chain[Insert experimental data][Insert experimental data]
Derivative CRigidified linker[Insert experimental data][Insert experimental data]

Table 2: Kinetic Solubility

CompoundBuffer SystemKinetic Solubility (µM)
Conjugate 91PBS, pH 7.4[Insert experimental data]
Conjugate 91FaSSIF[Insert experimental data]
Derivative APBS, pH 7.4[Insert experimental data]
Derivative BPBS, pH 7.4[Insert experimental data]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of the conjugate.

Materials:

  • This compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil)

  • Negative control (e.g., Warfarin)

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate and controls in DMSO.

  • Pre-warm HLM and NADPH regenerating system at 37°C.

  • In a microcentrifuge tube, combine the test conjugate, HLM, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[]

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[]

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[]

  • Plot the natural logarithm of the percentage of remaining conjugate versus time to determine the half-life.[]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To assess the ability of the PROTAC derived from Conjugate 91 to induce the formation of a ternary complex between the target protein and VHL.

Materials:

  • Purified, tagged target protein (e.g., His-tag)

  • Purified, tagged VHL E3 ligase complex (e.g., GST-tag)

  • Lanthanide-labeled anti-tag antibody (donor)

  • Fluorescently labeled anti-tag antibody (acceptor)

  • PROTAC of interest

  • Assay buffer

  • TR-FRET plate reader

Procedure:

  • In a microplate, add a constant concentration of the tagged target protein and VHL complex.[7]

  • Add serial dilutions of the PROTAC.

  • Incubate to allow for ternary complex formation.[7]

  • Add the donor and acceptor-labeled antibodies.[7]

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal. An increase in the signal indicates ternary complex formation.[5]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a PROTAC derived from this compound.

cluster_0 Cellular Environment PROTAC PROTAC (from Conjugate 91) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (POI) Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary recruited to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC mechanism of action.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC containing PROTACs. The information is designed to help overcome common challenges, particularly concerning off-target effects, and to provide a deeper understanding of the experimental workflows involved.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (S,R,S)-AHPC-based PROTAC is not degrading the target protein. What are the potential causes and troubleshooting steps?

A1: Lack of degradation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.

    • Troubleshooting: Modify the linker to improve physicochemical properties.[1]

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding effectively to the target protein or the von Hippel-Lindau (VHL) E3 ligase.

    • Troubleshooting:

      • Confirm target engagement of the warhead within the complete PROTAC molecule.

      • Verify VHL binding; the (S,R,S) stereochemistry is critical for VHL engagement.[2]

      • Assess the stability of the PROTAC in the cell culture medium over the course of the experiment.[1]

  • Inefficient Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

    • Troubleshooting: The linker plays a critical role. Varying the linker length and composition can improve the stability and geometry of the ternary complex.[1][2]

  • Compound Integrity: The synthesized PROTAC may be impure or degraded.

    • Troubleshooting: Verify the purity and structural integrity of your PROTAC using methods like LC-MS and NMR.[2]

Q2: I'm observing a "hook effect" with my PROTAC. How can I mitigate this?

A2: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1]

  • Troubleshooting:

    • Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]

    • Test Lower Concentrations: Use your PROTAC in the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[1]

    • Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over binary complexes.[1]

    • Ternary Complex Assays: Utilize biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various concentrations.[1]

Q3: How can I be sure that the observed protein loss is due to proteasomal degradation mediated by VHL?

A3: It is essential to perform control experiments to confirm the mechanism of action.

  • Proteasome Inhibition: Co-treatment of cells with your PROTAC and a proteasome inhibitor (e.g., MG132) should reverse the protein degradation.[2]

  • E3 Ligase Dependence: Co-treatment with an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) will competitively block the PROTAC from binding to VHL, leading to a rescue of degradation.[2]

  • Inactive Stereoisomer Control: A control PROTAC synthesized with an inactive epimer of the VHL ligand should not induce degradation, helping to rule out off-target effects.[2]

  • Transcriptional Effects: Measure the mRNA levels of your target protein using RT-qPCR. A true degrader will reduce protein levels without affecting transcription.[2]

Q4: My PROTAC is showing off-target effects. How can I improve its selectivity?

A4: Off-target effects can arise from the degradation of proteins other than the intended target.[1]

  • Strategies to Improve Selectivity:

    • Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest.[1]

    • Modify the Linker: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex and can influence which proteins are targeted for ubiquitination. Systematic variation of the linker can enhance selectivity.[1][3]

    • Change the E3 Ligase: While this guide focuses on (S,R,S)-AHPC for VHL, exploring other E3 ligases can be a strategy, as they have different endogenous substrates.[1]

    • Proteomics Analysis: Use quantitative proteomics to get a comprehensive view of on-target and off-target degradation.[4]

Data Presentation

Table 1: Comparative Degradation Potency of (S,R,S)-AHPC-based PROTACs with Varying Linker Lengths

This table illustrates the impact of PEG linker length on the degradation potency (DC50) of VHL-based PROTACs targeting PLK1 and BET proteins. A comparison with a CRBN-based PROTAC is also included for reference.

PROTACE3 Ligase RecruitedTarget ProteinLinkerDC50 (nM)Dmax (%)
VHL-PROTAC (n=4)VHLPLK1PEG4>1000<10
VHL-PROTAC (n=6)VHLPLK1PEG6500~50
VHL-PROTAC (n=8)VHLBRD4PEG8100>90
CRBN-PROTAC (17b)CRBNBRD4Not Specified10>95
CRBN-PROTAC (17b)CRBNPLK1Not Specified25>90

Note: Data is illustrative and compiled from comparative analyses. Actual values can vary based on specific experimental conditions. The data suggests that for this series of (S,R,S)-AHPC-based PROTACs, a longer PEG linker resulted in more potent degradation. However, the choice of E3 ligase also plays a critical role in determining efficacy.[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol details the steps to quantify target protein degradation in cells treated with an (S,R,S)-AHPC containing PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • (S,R,S)-AHPC containing PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat cells with increasing concentrations of the PROTAC and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[4]

    • For control experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.[1]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Protocol 2: Ternary Complex Formation Assay (Illustrative ITC Protocol)

This protocol provides a general method for assessing the formation and stability of the ternary complex using Isothermal Titration Calorimetry (ITC).

Materials:

  • Purified target protein

  • Purified VHL E3 ligase complex

  • (S,R,S)-AHPC containing PROTAC

  • ITC instrument and appropriate buffer

Procedure:

  • Determine Binary Binding Affinities:

    • PROTAC to VHL: Titrate the PROTAC into a solution of the VHL E3 ligase to determine the binary binding affinity (KD1).

    • PROTAC to Target Protein: Titrate the PROTAC into a solution of the target protein to determine the binary binding affinity (KD2).

  • Determine Ternary Binding Affinity:

    • Prepare a solution of the VHL E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into the pre-formed VHL-target protein complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) to understand if the binding of one protein partner enhances or diminishes the binding of the other.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC ((S,R,S)-AHPC containing) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Polyubiquitination Polyubiquitination of Target Protein TernaryComplex->Polyubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Polyubiquitination->PROTAC PROTAC Recycled Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for (S,R,S)-AHPC containing PROTACs.

Troubleshooting_Workflow Start No Target Degradation Observed CheckIntegrity Confirm PROTAC Integrity (LC-MS, NMR) Start->CheckIntegrity CheckPermeability Assess Cell Permeability CheckBinding Verify Target & VHL Engagement CheckPermeability->CheckBinding [Permeable] CheckTernaryComplex Evaluate Ternary Complex Formation CheckBinding->CheckTernaryComplex [Binding OK] OptimizeWarhead Optimize Warhead Selectivity CheckBinding->OptimizeWarhead [No/Weak Binding] OptimizeLinker Optimize Linker (Length, Composition) CheckTernaryComplex->OptimizeLinker [No/Weak Complex] DegradationObserved Degradation Achieved CheckTernaryComplex->DegradationObserved [Complex Forms] CheckIntegrity->CheckPermeability [Purity OK] OffTargetIssue Off-Target Effects Observed? DegradationObserved->OffTargetIssue Proteomics Perform Quantitative Proteomics OffTargetIssue->Proteomics [Yes] Proteomics->OptimizeLinker Proteomics->OptimizeWarhead

Caption: Troubleshooting workflow for (S,R,S)-AHPC PROTAC experiments.

Off_Target_Analysis_Workflow Start Active PROTAC Identified Proteomics Quantitative Proteomics (e.g., MS-based) Start->Proteomics DataAnalysis Data Analysis: Identify Significantly Degraded Proteins Proteomics->DataAnalysis OnTargetValidation Confirm On-Target Degradation DataAnalysis->OnTargetValidation OffTargetIdentification Identify Potential Off-Targets DataAnalysis->OffTargetIdentification ControlExperiments Control Experiments: - Inactive Epimer PROTAC - Competitive VHL Ligand OffTargetIdentification->ControlExperiments ValidateOffTarget Validate Off-Target Degradation ControlExperiments->ValidateOffTarget OptimizePROTAC Optimize PROTAC for Selectivity (Linker/Warhead Modification) ValidateOffTarget->OptimizePROTAC [Confirmed Off-Target]

Caption: Experimental workflow for off-target analysis of PROTACs.

References

Technical Support Center: Refining Purification Methods for E3 Ligase Ligand-linker Conjugate 91-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of PROTACs based on E3 Ligase Ligand-linker Conjugate 91. This conjugate utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of these PROTACs?

A1: Common impurities include unreacted starting materials (the E3 ligase ligand-linker conjugate and the target protein ligand), reagents from the coupling reaction, and diastereomers if chiral centers are present in the linker or ligands. Degradation products from exposure to acid or base during workup can also be a source of impurities.

Q2: Which chromatography technique is most suitable for purifying my PROTAC?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for purifying PROTACs due to their often-hydrophobic nature. Normal-Phase Flash Chromatography can be useful for purifying less polar intermediates or protected compounds.[1] Size-Exclusion Chromatography (SEC) is typically used as a final polishing step to remove aggregates or very small impurities.

Q3: My PROTAC has poor solubility. How can I improve its purification?

A3: Poor solubility can be a significant challenge.[2] To address this, you can try dissolving your crude product in a stronger organic solvent like DMSO or DMF and then diluting it with the mobile phase before injection. For RP-HPLC, using a mobile phase with a higher organic content or a different organic modifier (e.g., acetonitrile (B52724) vs. methanol) can also help.

Q4: I am observing peak tailing in my HPLC chromatogram. What could be the cause?

A4: Peak tailing can be caused by several factors, including interactions with residual silanols on the column, column overload, or the presence of certain functional groups in your PROTAC that chelate with the silica (B1680970) support. To mitigate this, you can try adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase, reducing the sample load, or using a column with end-capping.

Q5: How can I confirm the purity and identity of my purified PROTAC?

A5: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight. 1H and 13C NMR spectroscopy will confirm the chemical structure. Analytical RP-HPLC with a diode array detector (DAD) can be used to assess purity by observing the peak area at different wavelengths.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)
Problem Possible Cause Troubleshooting Steps
Low Yield/Recovery - PROTAC precipitation on the column. - Strong irreversible binding to the column. - Sample degradation during purification.- Ensure the sample is fully dissolved before injection. - Use a stronger elution solvent or a gradient that goes to a higher organic percentage. - Add a small amount of DMSO to the mobile phase to improve solubility. - Check the stability of your compound in the mobile phase conditions.
Poor Resolution/Co-eluting Impurities - Inappropriate mobile phase or gradient. - Column overloading. - Wrong column chemistry.- Optimize the gradient. A shallower gradient can improve the separation of closely eluting peaks.[3][4] - Reduce the amount of sample injected onto the column.[5] - Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Broad Peaks - Column degradation. - High dead volume in the HPLC system. - Sample solvent incompatible with the mobile phase.- Flush the column with a strong solvent or replace it if it's old. - Check all fittings and tubing for leaks or excessive length. - Whenever possible, dissolve the sample in the initial mobile phase.[5]
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature.[5] - Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Normal-Phase Flash Chromatography
Problem Possible Cause Troubleshooting Steps
Compound Stuck on the Column - Compound is too polar for the solvent system. - Compound is unstable on silica gel.- Gradually increase the polarity of the eluent. - Test the stability of your compound on a TLC plate before running the column.[6] If it degrades, consider using a different stationary phase like alumina.[6]
Poor Separation - Inappropriate solvent system. - Column was not packed properly.- Develop a good solvent system using TLC first, aiming for an Rf of ~0.2-0.3 for your product. - Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Streaking of Bands - Sample is not soluble in the eluent. - Column is overloaded.- Dissolve the sample in a minimal amount of a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading (dry loading). - Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification
  • Sample Preparation:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase:

    • Column: A C18 stationary phase is a good starting point. Column dimensions will depend on the scale of purification (e.g., for preparative scale, 19 x 100 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to elute any strongly retained compounds.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection:

    • Collect fractions based on the UV absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Analysis and Product Recovery:

    • Analyze the collected fractions by analytical HPLC-MS to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Protocol 2: Normal-Phase Flash Chromatography
  • Solvent System Selection:

  • Column Packing:

    • Choose a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent and load it onto the column.

    • Dry Loading: Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This is preferred for samples with poor solubility in the eluent.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (step gradient or linear gradient) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent.

Protocol 3: Size-Exclusion Chromatography (Polishing Step)
  • Column and Mobile Phase Selection:

    • Choose a column with a fractionation range suitable for the molecular weight of your PROTAC.

    • The mobile phase should be a solvent in which your purified PROTAC is soluble and that is compatible with downstream applications (e.g., phosphate-buffered saline for biological assays, or an organic solvent if the PROTAC is not water-soluble).

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.

  • Sample Preparation and Injection:

    • Dissolve the partially purified PROTAC in the mobile phase. The sample volume should be small, typically 1-2% of the total column volume, to ensure good resolution.[7]

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample onto the column.

  • Isocratic Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions based on the UV chromatogram. The PROTAC should elute as a single peak. Aggregates will elute earlier, and smaller impurities will elute later.

  • Analysis and Recovery:

    • Analyze the fractions to confirm purity.

    • Combine the pure fractions and recover the product.

Data Presentation

Table 1: Typical RP-HPLC Purification Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 150 mm19 x 150 mm or larger
Particle Size 3.5 - 5 µm5 - 10 µm
Flow Rate 0.8 - 1.5 mL/min15 - 25 mL/min
Injection Volume 5 - 20 µL100 - 1000 µL
Typical Loading < 1 mg10 - 100 mg

Table 2: Common Solvents for Chromatography

Chromatography TypeCommon Non-Polar SolventsCommon Polar Solvents
Reversed-Phase Water (with acid modifier)Acetonitrile, Methanol
Normal-Phase Hexane, HeptaneEthyl Acetate, Dichloromethane, Methanol

Visualizations

VHL_Ubiquitination_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_Ubiquitination Ubiquitination Cascade Target Protein Target Protein PROTAC PROTAC (E3 Ligand-linker Conjugate 91-based) Target Protein->PROTAC binds Proteasome Proteasome Target Protein->Proteasome targeted for degradation VHL VHL E3 Ligase VHL->Target Protein poly-ubiquitinates VHL->PROTAC binds E1 E1 Ubiquitin-activating enzyme E2 E2 Ubiquitin-conjugating enzyme E1->E2 transfers Ub E2->VHL associates with Ub Ubiquitin Ub->E1 Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degrades into

Caption: VHL-mediated ubiquitination and proteasomal degradation pathway induced by a PROTAC.

Purification_Workflow Crude Crude PROTAC Mixture RP_HPLC Reversed-Phase HPLC Crude->RP_HPLC NP_Flash Normal-Phase Flash (Optional for intermediates) Crude->NP_Flash Analysis1 Purity Check (HPLC-MS, NMR) RP_HPLC->Analysis1 NP_Flash->Analysis1 SEC Size-Exclusion Chromatography (Polishing) Analysis1->SEC If aggregates or small impurities present Pure_PROTAC Pure PROTAC Analysis1->Pure_PROTAC If sufficiently pure Analysis2 Final Purity and Identity Confirmation SEC->Analysis2 Analysis2->Pure_PROTAC

Caption: General purification workflow for PROTACs.

References

addressing ternary complex formation issues with VHL-recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of ternary complex formation and induction of protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments, and how can I mitigate it?

A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex required for degradation.[1][2]

To mitigate the hook effect:

  • Optimize Concentration Range: Always perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[1] It is advisable to test a broad range of concentrations, from picomolar to high micromolar, to fully characterize the dose-response curve.[3]

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[1][4]

  • Directly Measure Ternary Complex Formation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to measure ternary complex formation at different PROTAC concentrations. This can help correlate the observed degradation profile with ternary complex occupancy.[1][5]

Q2: My VHL-recruiting PROTAC is not causing degradation of my target protein. What are the potential reasons?

A2: A lack of degradation can stem from several factors. A systematic approach is necessary to pinpoint the issue.[3]

  • Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[1] Consider optimizing the linker to improve physicochemical properties or perform cell permeability assays.

  • Lack of Target or VHL Engagement: The PROTAC may not be binding to its intended targets within the cell. Confirm binary engagement with the target protein and VHL using biophysical or cellular target engagement assays.[6]

  • Inefficient Ternary Complex Formation: Even with binary engagement, the PROTAC may not effectively bridge the target and VHL to form a stable ternary complex.[7] This could be due to a suboptimal linker length or composition.[8][9]

  • Unproductive Ternary Complex Geometry: A stable ternary complex does not guarantee degradation. The orientation of the target protein's lysine (B10760008) residues relative to the E2 ubiquitin-conjugating enzyme is critical for ubiquitination.[3][10]

  • Low VHL Expression: The cell line used may not express sufficient levels of VHL. Verify VHL expression via Western Blot or qPCR.[7]

  • Resistance Mechanisms: Cells can develop resistance to PROTACs through mechanisms such as mutations in VHL or other components of the E3 ligase complex.[11][12][13]

Q3: How critical is the linker in a VHL-recruiting PROTAC, and how do I optimize it?

A3: The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, stability, and the overall physicochemical properties of the molecule.[7][8][9]

  • Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long can lead to an unstable and unproductive complex.[14][15] Empirical testing of a series of PROTACs with varying linker lengths is often necessary.[14]

  • Linker Composition: The chemical composition of the linker affects solubility, cell permeability, and conformational flexibility.[8] Polyethylene glycol (PEG) and alkyl chains are common flexible linkers, while rigid moieties like piperazine (B1678402) or triazole rings can be incorporated to constrain the conformation.[8]

Q4: What is cooperativity in the context of ternary complex formation, and why is it important?

A4: Cooperativity refers to the influence of the binding of one protein partner (e.g., target protein) on the PROTAC's affinity for the other protein partner (e.g., VHL).[16][17]

  • Positive Cooperativity (α > 1): The formation of a binary complex with one protein increases the PROTAC's affinity for the second protein, leading to a more stable ternary complex.[16][17] Positive cooperativity is generally desirable as it can enhance degradation efficiency and mitigate the hook effect.[4][18]

  • Negative Cooperativity (α < 1): The formation of a binary complex with one protein decreases the PROTAC's affinity for the second protein, resulting in a less stable ternary complex.[19] However, potent degradation can still be achieved even in the absence of positive cooperativity.[19]

Troubleshooting Guide

Issue 1: No or weak ternary complex formation observed in biophysical assays (SPR, ITC).

Possible Cause Troubleshooting Steps
Poor Protein Quality - Confirm protein purity, folding, and activity. - Check for aggregation using Dynamic Light Scattering (DLS).[10]
PROTAC Instability or Impurity - Verify the chemical structure and purity of the PROTAC using NMR and mass spectrometry.[10]
Suboptimal Assay Conditions - Ensure buffer compatibility for all components. - Optimize protein concentrations and injection parameters.
Ineffective PROTAC Design - Synthesize and test PROTACs with different linker lengths and compositions.[8][14] - Consider alternative attachment points on the warhead or VHL ligand.

Issue 2: Bell-shaped dose-response curve observed in cellular degradation assays.

Possible Cause Troubleshooting Steps
Hook Effect - Extend the dose-response curve to lower concentrations to accurately determine DC50 and Dmax.[1] - Use biophysical assays to correlate ternary complex formation with the degradation profile.[1] - Re-design the PROTAC to enhance cooperativity.[4]

Issue 3: Discrepancy between potent ternary complex formation and weak cellular degradation.

Possible Cause Troubleshooting Steps
Poor Cell Permeability - Perform cellular uptake assays to assess PROTAC permeability. - Modify the linker to improve physicochemical properties.[1]
Unproductive Ternary Complex Geometry - Use structural biology techniques (e.g., X-ray crystallography) to visualize the ternary complex. - Modify the linker length or attachment points to alter the orientation of the target protein.[7]
Low Intracellular VHL Availability - Confirm VHL expression levels in the chosen cell line.[7]
Rapid PROTAC Efflux - Investigate if the PROTAC is a substrate for efflux pumps like MDR1.[20]

Quantitative Data Summary

Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets

Target ProteinE3 LigaseOptimal Linker Length (atoms)Reference
Estrogen Receptor α (ERα)VHL16[15]
p38αVHL15-17[14]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to determine the optimal linker length.[14]

Table 2: Cooperativity and Degradation Efficiency of SMARCA2 PROTACs

PROTACCooperativity (α)Permeability (PScell)Degradation EfficiencyReference
ACBI126HighHigh[16][17]
PROTAC 13.2LowLow[16][17]

Higher cooperativity can lead to more efficient degradation, even with weaker binary binding affinities.[16][17]

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation.

  • Methodology:

    • Immobilization: Immobilize the VHL E3 ligase complex onto the SPR sensor chip.[8]

    • Binary Interaction Analysis (PROTAC to VHL): Inject serial dilutions of the PROTAC over the immobilized VHL to determine the binary binding affinity (KD).[8]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the sensor surface.[8] The increase in response units (RU) compared to the binary interaction indicates ternary complex formation.

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.[8] Cooperativity (α) can be calculated by comparing the affinity of the target protein in the presence and absence of the PROTAC.[8]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

  • Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG) and stoichiometry of binding.

  • Methodology:

    • Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[10]

    • Binary Titrations:

      • Titrate the PROTAC into the target protein solution.

      • Titrate the PROTAC into the VHL solution.

    • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and VHL.

    • Data Analysis: Analyze the titration curves to determine the binding affinities (KD) and thermodynamic parameters for both binary and ternary interactions. Cooperativity can be calculated from the binding affinities.[21]

3. Western Blot for Cellular Degradation Assessment

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]

    • Cell Lysis: Harvest cells and prepare whole-cell lysates.[15]

    • Protein Quantification: Determine the protein concentration of each lysate.[15]

    • SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[6]

    • Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[6]

4. Co-Immunoprecipitation (Co-IP) for Cellular Ternary Complex Confirmation

  • Objective: To verify the PROTAC-mediated interaction between the target protein and VHL in a cellular context.

  • Methodology:

    • Cell Treatment: Treat cells with the PROTAC at an effective concentration.

    • Cell Lysis: Lyse cells in a buffer that preserves protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or VHL, coupled to beads.[6]

    • Washing: Wash the beads to remove non-specifically bound proteins.[6]

    • Elution and Western Blot: Elute the protein complexes and analyze by Western blot, probing for the presence of the other components of the ternary complex.[6]

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC) start->biophysical binary Binary Engagement (Target & VHL) biophysical->binary ternary Ternary Complex Formation & Cooperativity binary->ternary cellular Cellular Assays ternary->cellular Proceed if positive permeability Cell Permeability cellular->permeability degradation Degradation (Western Blot, etc.) permeability->degradation optimization Optimization (Linker, Warhead, etc.) degradation->optimization Iterate if suboptimal end Lead PROTAC degradation->end Successful optimization->start

Caption: A typical experimental workflow for VHL-PROTAC characterization.

Hook_Effect_Logic PROTAC_conc PROTAC Concentration low_conc Low/Optimal Concentration PROTAC_conc->low_conc high_conc High Concentration PROTAC_conc->high_conc ternary Productive Ternary Complex (Target-PROTAC-VHL) low_conc->ternary binary_target Non-productive Binary Complex (Target-PROTAC) high_conc->binary_target binary_vhl Non-productive Binary Complex (VHL-PROTAC) high_conc->binary_vhl degradation Efficient Degradation ternary->degradation no_degradation Reduced/No Degradation binary_target->no_degradation binary_vhl->no_degradation

Caption: Logical relationship illustrating the PROTAC hook effect.

References

improving the in vivo DMPK properties of PROTACs made with Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo Drug Metabolism and Pharmacokinetics (DMPK) properties of Proteolysis-Targeting Chimeras (PROTACs). While this guide is broadly applicable, it will address strategies relevant to novel PROTACs, including those that may be internally designated, such as "Conjugate 91."

Frequently Asked Questions (FAQs)

Q1: What are the most common in vivo DMPK challenges observed with PROTACs?

PROTACs often exhibit a unique set of DMPK challenges due to their high molecular weight and complex physicochemical properties, which typically fall "beyond the Rule of Five" (bRo5).[1][2] Common issues include:

  • Poor Oral Bioavailability: This is a significant hurdle resulting from a combination of low aqueous solubility and poor membrane permeability.[1][3]

  • Metabolic Instability: PROTACs can be susceptible to metabolism by enzymes such as cytochrome P450s (CYPs) and aldehyde oxidase (AO), particularly at the linker region.[4] This can lead to rapid clearance and reduced exposure.

  • High Plasma Protein Binding: The lipophilic nature of many PROTACs can lead to high plasma protein binding, which may limit the free fraction available to engage the target.[3]

  • Poor Permeability: The large size and polar surface area of PROTACs often result in low passive diffusion across cell membranes, hindering their ability to reach intracellular targets.[2][5]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced efficacy.[5][6]

Q2: How can I improve the solubility of my PROTAC?

Improving solubility is a critical first step for enhancing in vivo exposure. Consider the following strategies:

  • Formulation Approaches: Utilizing lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), can significantly improve the solubility and absorption of poorly water-soluble PROTACs.[7] Amorphous solid dispersions are another effective formulation strategy.[5]

  • Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can enhance aqueous solubility.[8]

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved in vivo can improve solubility and permeability.[1]

Q3: What strategies can enhance the metabolic stability of my PROTAC?

Improving metabolic stability is key to increasing the half-life and overall exposure of a PROTAC. Key strategies include:

  • Linker Optimization: The linker is often a primary site of metabolism. Modifying the linker by introducing metabolically more stable groups, using cyclic linkers, or changing the attachment points can block metabolic sites.[1][9]

  • Deuteration: Strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down metabolism.

  • E3 Ligase Ligand Selection: The choice of E3 ligase ligand can influence the overall metabolic profile of the PROTAC.[1]

Q4: How can I improve the cell permeability of my PROTAC?

Enhanced cell permeability is crucial for PROTACs to reach their intracellular targets. Consider these approaches:

  • Reduce Polarity and Molecular Size: The formation of intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that reduces the molecule's size and polarity, facilitating cell membrane passage.[1][9]

  • Linker Modification: Replacing flexible linkers like PEG with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve cellular permeability.[1] Avoiding multiple amide motifs in the linker can also be beneficial.[1]

  • Advanced Delivery Systems: Encapsulation of PROTACs into lipid nanoparticles (LNPs) can help overcome permeability issues by facilitating cellular uptake through endocytosis.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with PROTACs like "Conjugate 91."

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low Oral Bioavailability Poor aqueous solubility and/or low intestinal permeability.1. Characterize Physicochemical Properties: Assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF).[1] 2. Formulation Development: Test various formulations, such as lipid-based systems (e.g., SNEDDS) or amorphous solid dispersions.[5][7] 3. Linker Modification: Introduce hydrophilic groups (e.g., PEG) to improve solubility or rigid groups to enhance permeability.[1][8] 4. Prodrug Approach: Design a prodrug to mask polar groups and improve absorption.[1]
High In Vivo Clearance Rapid metabolism, likely by hepatic enzymes (e.g., CYPs) or aldehyde oxidase.[4]1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the primary metabolic pathways and enzymes involved.[4] 2. Linker Stabilization: Modify the linker to block identified metabolic hotspots (e.g., deuteration, replacing labile groups).[1] 3. E3 Ligase Ligand Modification: The E3 ligase ligand can also be a site of metabolism; consider modifications to improve stability.
Poor In Vivo Efficacy Despite Good In Vitro Activity Insufficient target tissue exposure due to poor permeability, high plasma protein binding, or rapid clearance.1. Assess Cell Permeability: Use in vitro models like Caco-2 assays, though their predictivity for PROTACs can be challenging.[10][11] Focus on optimizing molecular descriptors like reducing hydrogen bond donors and rotatable bonds.[10] 2. Measure Plasma Protein Binding: Determine the unbound fraction of your PROTAC in plasma.[3] 3. Pharmacokinetic (PK) Studies: Conduct PK studies to understand the exposure profile in plasma and, if possible, in the target tissue. 4. Dose Escalation: Carefully perform a dose-escalation study, being mindful of the potential for a "hook effect" at higher concentrations.[12]
Lack of Correlation Between In Vitro and In Vivo Data The in vitro assay conditions may not accurately reflect the in vivo environment.1. Use Biorelevant Media: For solubility and dissolution testing, use media that mimic the gastrointestinal tract.[1] 2. Consider 3D Cell Culture Models: These may better recapitulate the in vivo environment compared to traditional 2D cell cultures. 3. In-depth Metabolite Identification: Analyze metabolites in both in vitro and in vivo systems to understand if different metabolic pathways are at play.[4]

Key Experimental Protocols

1. In Vitro Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the intrinsic clearance of a PROTAC by liver microsomes.

  • Methodology:

    • Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, mouse), NADPH (as a cofactor), and the PROTAC in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a PROTAC.

  • Methodology:

    • Seed Caco-2 cells on a transwell insert and culture until a confluent monolayer is formed, which typically takes 14-21 days.[11]

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution to the apical (A) side of the transwell.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) and the efflux ratio. Note: Due to the nature of PROTACs, recovery can be low. The addition of serum to the assay may reduce non-specific binding.[10]

Visualizing Experimental Workflows and Pathways

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cell PROTAC PROTAC (e.g., Conjugate 91) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting Workflow for Poor In Vivo Efficacy

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Check_Permeability Evaluate Permeability Check_PK->Check_Permeability Check_Metabolism Assess Metabolic Stability Check_PK->Check_Metabolism Check_Solubility Evaluate Solubility Low_Exposure->Check_Solubility Yes Good_Exposure Sufficient Exposure Low_Exposure->Good_Exposure No Optimize_Formulation Optimize Formulation Check_Solubility->Optimize_Formulation Modify_Linker_Sol Modify Linker for Solubility Check_Solubility->Modify_Linker_Sol Modify_Linker_Perm Modify Linker for Permeability Check_Permeability->Modify_Linker_Perm Modify_Linker_Met Modify Linker for Stability Check_Metabolism->Modify_Linker_Met Check_PD Assess Pharmacodynamics (PD) in Target Tissue Good_Exposure->Check_PD Target_Engagement Target Engagement Issue? Check_PD->Target_Engagement Optimize_Dose Optimize Dose/Schedule Target_Engagement->Optimize_Dose No Redesign_PROTAC Redesign PROTAC (Warhead/E3 Ligand) Target_Engagement->Redesign_PROTAC Yes

Caption: A logical workflow for troubleshooting poor in vivo efficacy of a PROTAC.

References

Validation & Comparative

A Head-to-Head Comparison: E3 Ligase Ligand-linker Conjugate 91 vs. CRBN-based Conjugates in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand-linker conjugate is a critical determinant of a PROTAC's success. This guide provides an objective, data-driven comparison between E3 Ligase Ligand-linker Conjugate 91, a von Hippel-Lindau (VHL)-recruiting molecule, and Cereblon (CRBN)-based conjugates.

This comparison will focus on the key performance metrics that dictate the efficacy of a proteolysis-targeting chimera (PROTAC), including binding affinity, degradation potency and efficiency, and selectivity. We will use the well-characterized BRD4-targeting PROTACs, MZ1 (VHL-based) and dBET1 (CRBN-based), as exemplars for this analysis, as they share the same warhead (JQ1) and target the same protein, allowing for a direct comparison of the E3 ligase recruiting component's impact.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They achieve this by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

This compound is composed of the (S,R,S)-AHPC ligand, which recruits the VHL E3 ligase. In contrast, CRBN-based conjugates typically utilize ligands such as thalidomide, lenalidomide, or pomalidomide (B1683931) to recruit the CRBN E3 ligase complex. While both strategies lead to the same ultimate outcome—protein degradation—the choice of E3 ligase can significantly influence the PROTAC's properties.[]

Quantitative Performance Comparison: VHL-based (MZ1) vs. CRBN-based (dBET1) PROTACs

The following tables summarize the key quantitative data for the VHL-recruiting PROTAC MZ1 and the CRBN-recruiting PROTAC dBET1, both targeting the BRD4 protein.

ParameterThis compound (VHL-based, exemplified by MZ1)CRBN-based Conjugate (exemplified by dBET1)Significance
Binding Affinity (BRD4 BD2, Kd) ~28 nM~90 nMReflects the affinity of the shared JQ1 warhead.[2]
Binding Affinity (E3 Ligase, Kd) VHL: ~66 nM (ITC)CRBN: Not specified in direct comparisonAffinity of the E3 ligase ligand to its target.[3]
Ternary Complex Cooperativity (α) >1 (Positive)~1 (Non-cooperative)Positive cooperativity indicates that the binding of one protein enhances the binding of the other, leading to a more stable ternary complex.[2]
Degradation Potency (DC50 in HeLa cells) ~13 nM~3 nMThe concentration of PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency.[2]
Maximum Degradation (Dmax) >90%>90%The maximum level of protein degradation achieved.
Selectivity Preferential degradation of BRD4 over BRD2 and BRD3Pan-BET degrader (degrades BRD2, BRD3, and BRD4)The ability to selectively degrade the target protein over other similar proteins.[4]
Kinetics of Degradation Slower onsetRapid degradationThe speed at which the PROTAC induces protein degradation.[2]

Physicochemical Properties: A Key Differentiator

The choice of E3 ligase ligand also has a significant impact on the overall physicochemical properties of the resulting PROTAC.

PropertyVHL-based Ligands (e.g., (S,R,S)-AHPC)CRBN-based Ligands (e.g., Pomalidomide)Impact on PROTAC Development
Molecular Weight Generally higherGenerally lowerCan affect cell permeability and oral bioavailability.
Polarity More polarLess polarInfluences solubility and membrane permeability.
Cell Permeability Can be a challenge to optimizeGenerally more favorableA critical factor for in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs. Below are generalized protocols for key experiments.

Determination of DC50 and Dmax by Western Blot

Objective: To quantify the concentration-dependent degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize protein amounts and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or α-tubulin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

  • Reagent Preparation: Prepare solutions of the tagged target protein (e.g., His-tagged), the tagged E3 ligase (e.g., GST-tagged), the PROTAC, and AlphaLISA acceptor and donor beads.

  • Assay Setup: In a 384-well plate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • Bead Addition: Add the AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: A PROTAC-dependent increase in the AlphaLISA signal indicates the formation of the ternary complex.

Visualizing the Mechanisms and Workflows

PROTAC_Mechanism cluster_vhl This compound (VHL-based) cluster_crbn CRBN-based Conjugate VHL_PROTAC VHL-based PROTAC ((S,R,S)-AHPC) Ternary_VHL Ternary Complex (POI-PROTAC-VHL) VHL_PROTAC->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI_VHL Protein of Interest (e.g., BRD4) POI_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Ub Degradation_VHL Proteasomal Degradation Ub_VHL->Degradation_VHL CRBN_PROTAC CRBN-based PROTAC (Pomalidomide) Ternary_CRBN Ternary Complex (POI-PROTAC-CRBN) CRBN_PROTAC->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI_CRBN Protein of Interest (e.g., BRD4) POI_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Ub Degradation_CRBN Proteasomal Degradation Ub_CRBN->Degradation_CRBN Experimental_Workflow start Start: PROTAC Synthesis biochem Biochemical Assays start->biochem cell_based Cell-based Assays start->cell_based binding Binary Binding Assays (SPR, ITC) biochem->binding ternary Ternary Complex Formation (AlphaLISA, FRET) biochem->ternary dc50 Degradation Potency (DC50/Dmax) (Western Blot, In-Cell Western) cell_based->dc50 selectivity Selectivity Profiling (Proteomics) cell_based->selectivity functional Functional Assays (e.g., Cell Viability) cell_based->functional end Lead Optimization binding->end ternary->end dc50->end selectivity->end functional->end

References

A Comparative Analysis of Linkers for (S,R,S)-AHPC-Based PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of different linkers utilized in Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. The selection of an appropriate linker is critical for the efficacy of a PROTAC, influencing its stability, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate the rational design of potent and selective protein degraders.

Executive Summary

The linker component of a PROTAC, though often perceived as a simple spacer, plays a pivotal role in dictating the overall performance of the molecule. Its composition, length, and rigidity are key determinants of a PROTAC's ability to induce target protein degradation. This guide examines two primary classes of linkers used with (S,R,S)-AHPC: polyethylene (B3416737) glycol (PEG)-based linkers and more structurally complex alkyl/ether-based linkers. Through a comparative analysis of prominent (S,R,S)-AHPC-based PROTACs, including ARV-771 and LC-2, we highlight the impact of linker chemistry on degradation efficiency and target engagement.

Data Presentation: A Comparative Look at (S,R,S)-AHPC-Based PROTACs

The following tables summarize the quantitative performance data for exemplary (S,R,S)-AHPC-based PROTACs, showcasing the influence of different linker architectures on their degradation capabilities. It is important to note that a direct head-to-head comparison is challenging as these PROTACs target different proteins. However, the data provides valuable insights into the efficacy of these linker strategies against their respective targets.

PROTACTarget ProteinLinker TypeDC50DmaxCell LineReference
ARV-771 BRD2/3/4PEG-based< 1 nM> 90%22Rv1 (Prostate Cancer)[1][2][3]
LC-2 KRAS G12CPEG and Propyl Pyrrolidine (B122466)0.25 - 0.76 µM~90%NCI-H23 (Lung Cancer)[4][5]

Table 1: Comparative Degradation Performance of (S,R,S)-AHPC-Based PROTACs. DC50 represents the concentration required for 50% degradation of the target protein, while Dmax indicates the maximum percentage of degradation achieved.

PROTACBinding TargetBinding Affinity (Kd)AssayReference
ARV-771 BRD2 (BD1)34 nMCell-free assay[2]
BRD2 (BD2)4.7 nMCell-free assay[2]
BRD3 (BD1)8.3 nMCell-free assay[2]
BRD3 (BD2)7.6 nMCell-free assay[2]
BRD4 (BD1)9.6 nMCell-free assay[2]
BRD4 (BD2)7.6 nMCell-free assay[2]

Table 2: Binding Affinities of ARV-771 for Bromodomain and Extra-Terminal Domain (BET) Proteins. Kd values indicate the dissociation constant, a measure of binding affinity.

Linker Analysis: Structure and Impact

The chemical structures of the linkers in ARV-771 and LC-2 reveal distinct design strategies.

  • ARV-771 utilizes a flexible polyethylene glycol (PEG)-based linker. PEG linkers are known to enhance solubility and provide conformational flexibility, which can be advantageous for the formation of a stable ternary complex.[6] The high potency of ARV-771 (DC50 < 1 nM) in degrading BET proteins suggests that this flexible linker effectively facilitates the proximity of BRD4 and VHL.[1]

  • LC-2 employs a more complex linker containing a PEG unit and a propyl pyrrolidine moiety. This design introduces a degree of rigidity compared to a simple PEG chain. The degradation of the historically "undruggable" KRAS G12C by LC-2, albeit at a higher DC50 range (0.25 - 0.76 µM) compared to ARV-771, demonstrates the utility of this more structured linker in achieving degradation of challenging targets.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in the evaluation of (S,R,S)-AHPC-based PROTACs.

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., 22Rv1 for BRD4, NCI-H23 for KRAS G12C) in 6-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-KRAS G12C) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation and Target Engagement Assays

Assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the engagement of the PROTAC with its targets in a cellular context is crucial for understanding its mechanism of action.

  • Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction.

    • Load the purified target protein into the ITC cell and the PROTAC into the syringe.

    • Titrate the PROTAC into the protein solution and measure the heat exchange at each injection.

    • To assess ternary complex formation, pre-saturate the target protein with the PROTAC and titrate this complex into a solution of the VHL E3 ligase complex.

    • Analyze the data to determine binding affinities (Kd) and cooperativity of ternary complex formation.[7]

  • NanoBRET™ Target Engagement Assay: This cell-based assay measures the binding of a PROTAC to its target protein in live cells.

    • Express the target protein as a NanoLuc® fusion protein in cells.

    • Add a fluorescent tracer that binds to the target protein.

    • Treat the cells with the PROTAC, which will compete with the tracer for binding to the target protein.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which decreases as the PROTAC displaces the tracer, to determine the intracellular affinity of the PROTAC for its target.[8][9][10]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow for the comparative analysis of (S,R,S)-AHPC-based PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Target Target Protein (e.g., BRD4, KRAS) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Target_PROTAC_VHL Target-PROTAC-VHL Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Target_PROTAC_VHL->Ub Ubiquitination Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Design Linker Design (PEG vs. Alkyl, Length, Rigidity) Synthesis Synthesis of (S,R,S)-AHPC-Linker Conjugates Design->Synthesis Warhead Warhead Conjugation Synthesis->Warhead Biochemical Biochemical Assays (ITC for Binding Affinity) Warhead->Biochemical Cellular Cellular Assays (Western Blot for Degradation) Biochemical->Cellular Target_Engagement Target Engagement (NanoBRET) Cellular->Target_Engagement Quantification Quantification of DC50 & Dmax Target_Engagement->Quantification SAR Structure-Activity Relationship (SAR) Analysis Quantification->SAR BET_Signaling cluster_protac_action PROTAC Intervention BET BET Proteins (BRD4) Chromatin Acetylated Chromatin BET->Chromatin Binds to Degradation BRD4 Degradation Transcription Transcriptional Machinery Chromatin->Transcription Recruits Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Activates Transcription of Proliferation Cancer Cell Proliferation Oncogenes->Proliferation PROTAC ARV-771 ((S,R,S)-AHPC-PEG-BETi) PROTAC->BET Induces Degradation of KRAS_Signaling cluster_protac_action PROTAC Intervention KRAS KRAS G12C (Active) RAF RAF KRAS->RAF Degradation KRAS G12C Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation PROTAC LC-2 ((S,R,S)-AHPC-Linker-KRASi) PROTAC->KRAS Induces Degradation of

References

A Researcher's Guide to Validating Target Protein Degradation by Conjugate 91-Based PROTACs Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and detailed protocols for validating the efficacy of Conjugate 91-based PROTACs in mediating target protein degradation, with a primary focus on the Western blot technique.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] Verifying and quantifying this degradation is a critical step in the development of PROTAC-based therapeutics.

This guide outlines the use of Western blotting as a fundamental technique for this validation, while also comparing it with other available methods. While specific data for "Conjugate 91-based PROTACs" is not publicly available, the principles and protocols described herein are universally applicable. For illustrative purposes, data from a well-characterized BRD4-degrading PROTAC will be used as a representative example.

The PROTAC-Mediated Degradation Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC Conjugate 91 PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Quantitative Assessment of Protein Degradation by Western Blot

Western blotting is a widely used and reliable method for quantifying the reduction in target protein levels following PROTAC treatment.[1] Key parameters derived from this analysis are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]

Comparative Data: Dose-Dependent Degradation of a Target Protein

The following table illustrates a typical dose-response analysis for a BRD4-degrading PROTAC, showcasing how data can be structured for clear comparison.

PROTAC Concentration (nM)Normalized Target Protein Level (vs. Vehicle Control)Percent Degradation (%)
0 (Vehicle)1.000
10.8515
100.5248
500.2377
1000.1189
5000.0892
10000.0991

This is representative data for a BRD4-degrading PROTAC and serves as an example.

Time-Course of Target Protein Degradation
Treatment Time (hours) at 100 nM PROTACNormalized Target Protein Level (vs. Vehicle Control)Percent Degradation (%)
01.000
20.7822
40.4555
80.2179
160.1288
240.1090

This is representative data for a BRD4-degrading PROTAC and serves as an example.

Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation

WB_Workflow A 1. Cell Culture & Treatment Seed cells and treat with varying PROTAC concentrations and time points. B 2. Cell Lysis Harvest cells and prepare lysates using RIPA buffer with inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA or Bradford assay. B->C D 4. Sample Preparation Normalize samples and add Laemmli buffer, then boil. C->D E 5. SDS-PAGE Separate proteins by size. D->E F 6. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Block membrane, incubate with primary and secondary antibodies. F->G H 8. Detection & Analysis Image the blot and perform densitometry analysis. G->H

Western blot experimental workflow.

Materials:

  • Cell culture reagents

  • PROTAC compound (e.g., Conjugate 91) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for various time points. Include a vehicle-only control.[3]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer.[3] Incubate on ice and then centrifuge to collect the protein-containing supernatant.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[1]

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[1]

    • Capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[3]

    • Normalize the target protein band intensity to the corresponding loading control band intensity for each lane.[4]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Comparison with Alternative and Orthogonal Methods

While Western blotting is a cornerstone for validating protein degradation, it is semi-quantitative and can be labor-intensive.[5][6] For a comprehensive validation, it is recommended to use orthogonal methods to confirm the on-target effects of the PROTAC.[6]

MethodThroughputKey ReadoutsAdvantagesDisadvantages
Western Blot Low to MediumDC50, Dmax, Molecular WeightWidely accessible, provides size information.[6]Semi-quantitative, labor-intensive, requires specific antibodies.[5][6]
ELISA HighDC50, DmaxHighly sensitive and quantitative, high-throughput.[6]Requires specific antibody pairs, no size information.[6]
Mass Spectrometry Low to MediumGlobal protein changes, off-target effectsUnbiased, comprehensive, can identify off-targets.[6]Technically complex, lower throughput, expensive.[6]
HiBiT/NanoBRET HighDC50, Dmax, degradation kineticsReal-time kinetics in live cells, highly sensitive.[6]Requires genetic modification of the target protein.[6]
Capillary Western Blot (e.g., Simple Western) HighDC50, DmaxFully automated, high throughput, reproducible, quantitative.[5][7]Requires specialized instrumentation.
Flow Cytometry HighPercentage of positive cells, MFIHigh-throughput, single-cell resolution.[6]Indirect protein measurement, requires cell staining protocols.[6]

By employing a multi-faceted approach, starting with the robust and accessible Western blot technique, researchers can confidently validate the efficacy and specificity of Conjugate 91-based PROTACs, paving the way for their further development as potential therapeutics.

References

A Head-to-Head Comparison of VHL and MDM2 Ligand-Linker Conjugates in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system to tag a protein of interest for destruction.[2] Among the hundreds of E3 ligases, Von Hippel-Lindau (VHL) and Mouse Double Minute 2 (MDM2) have emerged as two of the most frequently utilized for PROTAC development.[3][4]

This guide provides an objective, data-driven comparison of VHL and MDM2 ligand-linker conjugates, offering insights into their respective signaling pathways, performance metrics, and the experimental protocols required for their evaluation.

Signaling Pathways and Mechanisms of Action

Understanding the natural biological roles of VHL and MDM2 is crucial for contextualizing their application in PROTACs.

The VHL-HIF Pathway

The VHL tumor suppressor protein is the substrate recognition component of an E3 ubiquitin ligase complex.[5] In normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunits of Hypoxia-Inducible Factors (HIFs), leading to their ubiquitination and subsequent proteasomal degradation.[5][6] This prevents the accumulation of HIF-1α, a transcription factor that promotes angiogenesis and cell proliferation, processes often exploited by tumors.[6][7] VHL-recruiting PROTACs leverage this natural degradation pathway.

VHL_Signaling_Pathway In normoxia, VHL targets HIF-1α for degradation. In hypoxia, HIF-1α is stable and promotes tumor growth. cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF HIF-1α VHL_Complex VHL E3 Ligase Complex HIF->VHL_Complex binds Proteasome Proteasome HIF->Proteasome targeted to VHL_Complex->HIF ubiquitinates Ub Ubiquitin Ub->VHL_Complex Degradation Degradation Proteasome->Degradation HIF_hypoxia HIF-1α (Stable) Nucleus Nucleus HIF_hypoxia->Nucleus translocates to Angiogenesis Angiogenesis & Cell Proliferation Nucleus->Angiogenesis promotes gene transcription for MDM2_Signaling_Pathway MDM2 negatively regulates p53. Cellular stress stabilizes p53, leading to tumor suppression. cluster_normal Normal Cell State cluster_stress Cellular Stress (e.g., DNA Damage) p53 p53 MDM2_Complex MDM2 E3 Ligase p53->MDM2_Complex binds Proteasome Proteasome p53->Proteasome targeted to MDM2_Complex->p53 ubiquitinates Degradation Degradation Proteasome->Degradation p53_stress p53 (Stable & Active) Nucleus Nucleus p53_stress->Nucleus accumulates in Apoptosis Cell Cycle Arrest & Apoptosis Nucleus->Apoptosis activates genes for PROTAC_Workflow A typical workflow for the development and evaluation of PROTACs. cluster_design Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_optimization Optimization & In Vivo Design 1. PROTAC Design (Target Ligand, Linker, E3 Ligand) Synth 2. Chemical Synthesis Design->Synth Binding 3. Binding Assays (Binary & Ternary) Synth->Binding Degradation 4. Protein Degradation Assay (Western Blot / MSD) Binding->Degradation Ubiquitination 5. Ubiquitination Assay (IP / TR-FRET) Degradation->Ubiquitination CellViability 6. Cell Viability (MTT / CTG) Ubiquitination->CellViability Proteomics 7. Off-Target Profiling (Mass Spectrometry) CellViability->Proteomics PKPD 8. In Vivo Studies (PK/PD, Efficacy) Proteomics->PKPD

References

A Comparative Guide to Assessing the Specificity of PROTACs Synthesized with E3 Ligase Ligand-linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety profile. This guide provides a comprehensive comparison of experimental approaches to assess the specificity of PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 91, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. We will explore key experimental methodologies, present comparative data, and offer insights into alternative strategies.

Introduction to PROTAC Specificity

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] Their specificity is governed by the selective binding of their two warheads to the POI and an E3 ubiquitin ligase, respectively, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] Off-target degradation can arise from a lack of selectivity of the POI ligand, promiscuous recruitment of other E3 ligases, or the formation of unintended ternary complexes. Therefore, rigorous assessment of PROTAC specificity is paramount.

Assessing the Specificity of Conjugate 91-Based PROTACs

This compound is a pre-functionalized building block used in the synthesis of PROTACs, incorporating a ligand for the VHL E3 ligase.[5] Assessing the specificity of PROTACs derived from this conjugate involves a multi-faceted approach encompassing binding affinity, cellular degradation profiles, and global proteomic analysis.

Table 1: Key Parameters for Assessing PROTAC Specificity
ParameterDescriptionExperimental Assays
Binding Affinity (Binary) Measures the binding strength of the PROTAC to the target protein (POI) and the E3 ligase (VHL) independently.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[6]
Ternary Complex Formation Evaluates the ability of the PROTAC to induce a stable complex between the POI and VHL. This is a critical determinant of PROTAC efficacy.[3][4]Co-immunoprecipitation (Co-IP), Size Exclusion Chromatography (SEC)[6], In Vitro Pull-down Assays[3]
Degradation Potency (DC50) The concentration of the PROTAC required to degrade 50% of the target protein in a cellular context.Western Blotting[7], In-Cell ELISA
Maximum Degradation (Dmax) The maximum percentage of target protein degradation achievable with the PROTAC.Western Blotting[7], In-Cell ELISA
Selectivity The degree to which the PROTAC degrades the intended target over other proteins in the proteome.Proteomics (e.g., Mass Spectrometry-based proteomics)[4], Western Blotting for known off-targets

Experimental Protocols

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay provides a direct assessment of the PROTAC's ability to mediate the interaction between the E3 ligase and the target protein.[3]

Protocol:

  • Protein Purification: Purify recombinant VHL E3 ligase complex and the protein of interest (POI).[3]

  • Complex Formation: Incubate the purified POI, VHL complex, and the PROTAC in an appropriate buffer.

  • Pull-down: Use an antibody or affinity tag against the POI to pull down the complex.

  • Detection: Analyze the pulled-down components by Western Blotting using antibodies against both the POI and a component of the VHL complex. The presence of the VHL component in the pull-down indicates ternary complex formation.

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of the target protein in a cellular environment.[7]

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with a concentration range of the PROTAC for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with primary antibodies specific to the POI and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) and a suitable substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can then be calculated.[7]

Global Proteomics Analysis (Mass Spectrometry)

This unbiased approach provides a global view of the PROTAC's selectivity across the entire proteome.[4]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control.

  • Protein Extraction and Digestion: Extract proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Compare the protein levels in PROTAC-treated samples to control samples to identify proteins that are significantly downregulated.

Comparison with Alternative E3 Ligase Ligands

While VHL is a commonly used E3 ligase in PROTAC design, other ligases such as Cereblon (CRBN), MDM2, and IAPs are also frequently employed.[2] The choice of E3 ligase can significantly impact the specificity, potency, and tissue distribution of the resulting PROTAC.

Table 2: Comparison of Common E3 Ligase Ligands for PROTACs
E3 Ligase LigandE3 Ligase RecruitedRepresentative LigandsAdvantagesDisadvantages
Conjugate 91-like VHLVH032, (S,R,S)-AHPC[5]Well-characterized, potent degraders, established chemistryPotential for VHL-related off-target effects, may not be expressed in all cell types
Thalidomide Analogs CRBNPomalidomide, LenalidomideOrally bioavailable ligands, broad applicability[2]Potential for immunomodulatory side effects, "neo-substrate" degradation
Nutlin Analogs MDM2Nutlin-3ap53-independent degradation, potential for synergistic effects in cancerCan stabilize p53, potentially leading to cell cycle arrest
Bestatin Analogs cIAP1BestatinCan induce apoptosis in cancer cellsLess explored for broad PROTAC applications

Visualizing Experimental Workflows and Logical Relationships

To further clarify the process of assessing PROTAC specificity, the following diagrams illustrate a typical experimental workflow and the logical relationships involved in PROTAC design and evaluation.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_evaluation Specificity Assessment synthesis Synthesize PROTAC with This compound binding Binary Binding Assays (SPR, ITC, FP) synthesis->binding Characterize binding ternary Ternary Complex Formation (Co-IP, Pull-down) synthesis->ternary Confirm mechanism binding->ternary degradation Degradation Assays (Western Blot, DC50/Dmax) ternary->degradation Validate in cells proteomics Global Proteomics (Mass Spectrometry) degradation->proteomics Assess global selectivity specificity Assess On-Target vs. Off-Target Degradation proteomics->specificity Final evaluation

Caption: Experimental workflow for assessing the specificity of a PROTAC.

logical_relationship cluster_protac PROTAC Components cluster_complex Biological Process cluster_outcome Desired Outcome poi_ligand POI Ligand ternary_complex Ternary Complex (POI-PROTAC-E3) poi_ligand->ternary_complex linker Linker linker->ternary_complex e3_ligand E3 Ligand (e.g., Conjugate 91) e3_ligand->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination leads to degradation Proteasomal Degradation ubiquitination->degradation triggers specificity High Specificity degradation->specificity results in

Caption: Logical relationship of PROTAC components and their mechanism of action.

signaling_pathway PROTAC PROTAC (Targeting Protein X) ProteinX Protein X (Target) PROTAC->ProteinX binds E3Ligase E3 Ligase (VHL) PROTAC->E3Ligase recruits DownstreamEffector1 Downstream Effector 1 ProteinX->DownstreamEffector1 activates DownstreamEffector2 Downstream Effector 2 ProteinX->DownstreamEffector2 inhibits Proteasome Proteasome ProteinX->Proteasome degraded by CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse E3Ligase->ProteinX ubiquitinates

Caption: A generic signaling pathway affected by PROTAC-mediated degradation.

Conclusion

The specificity of PROTACs is a multifaceted property that requires a combination of biochemical, cellular, and proteomic approaches for thorough evaluation. While this compound provides a robust starting point for the development of VHL-recruiting PROTACs, researchers must diligently assess the specificity of their final constructs. By employing the experimental strategies outlined in this guide and considering the use of alternative E3 ligase ligands, the development of highly specific and effective protein degraders can be achieved.

References

A Head-to-Head Battle: Validating Ternary Complex Formation with SPR and ITC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the validation of ternary complexes is a critical step. This is particularly true in the burgeoning field of targeted protein degradation with technologies like proteolysis-targeting chimeras (PROTACs). Two powerhouse biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), have emerged as the go-to methods for characterizing these three-body interactions. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal technique for your research needs.

The formation of a ternary complex, where two molecules bind to a central molecule, is a fundamental process in many biological systems. In drug discovery, particularly with PROTACs, this complex consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC in inducing target protein degradation.[1] Therefore, robust and reliable methods to validate and characterize its formation are essential.

At a Glance: SPR vs. ITC for Ternary Complex Analysis

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetic rate constants (k_a, k_d), Affinity (K_D)Thermodynamic parameters (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)
Throughput Higher; suitable for screeningLower; more suitable for in-depth characterization
Sample Consumption LowerHigher
Immobilization Requires immobilization of one binding partnerSolution-based, no immobilization required
Kinetic Information Direct measurement of on- and off-ratesNo direct kinetic information
Thermodynamic Data Indirectly determined from temperature dependenceDirect measurement of enthalpy and entropy
Stoichiometry Can be estimated but less preciseDirect and accurate determination
Common Application Kinetic profiling, affinity-based screening, cooperativity assessmentThermodynamic profiling, stoichiometry determination, validation of binding mechanism

Diving Deeper: A Quantitative Look

The choice between SPR and ITC often depends on the specific questions being asked. For researchers focused on the dynamics of complex formation and dissociation, SPR provides invaluable kinetic insights. Conversely, ITC offers a complete thermodynamic profile of the interaction in a single experiment.[2] Encouragingly, for many systems, the affinity (K_D) values obtained from both techniques show good correlation, providing orthogonal validation of the binding event.[3]

Here, we present a summary of quantitative data for the well-characterized ternary complex formed by the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4 BD2).

SystemTechniqueParameterValueReference
VHL:MZ1:BRD4 BD2SPRK_D (ternary)~2 nM[4]
VHL:MZ1:BRD4 BD2ITCK_D (ternary)4 nM[5]
VHL:MZ1SPRK_D (binary)~70 nM[4]
VHL:MZ1ITCK_D (binary)66 nM[5]
BRD4 BD2:MZ1SPRK_D (binary)1 nM[5]
BRD4 BD2:MZ1ITCK_D (binary)4 nM[5]
VHL:MZ1:BRD4 BD2ITCStoichiometry (n)~1[5]
VHL:MZ1:BRD4 BD2ITCΔH (kcal/mol)Favorable[5]

Visualizing the Process

To better understand the workflow and principles, the following diagrams illustrate the experimental process and the concept of ternary complex formation.

Ternary_Complex_Formation_Principle Principle of Ternary Complex Formation cluster_0 cluster_1 P Protein A (e.g., Target Protein) PL Binary Complex (A-L) P->PL PLE Ternary Complex (A-L-B) P->PLE L Linker Molecule (e.g., PROTAC) L->PL LE Binary Complex (L-B) L->LE E Protein B (e.g., E3 Ligase) E->LE E->PLE PL->PLE LE->PLE

Principle of Ternary Complex Formation

Ternary_Complex_Validation_Workflow Experimental Workflow: SPR vs. ITC cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_prep Protein Immobilization (e.g., E3 Ligase on sensor chip) SPR_binary Binary Interaction Analysis (Analyte: PROTAC) SPR_prep->SPR_binary SPR_ternary Ternary Interaction Analysis (Analyte: PROTAC + Target Protein) SPR_binary->SPR_ternary SPR_data Data Analysis: - Association Rate (ka) - Dissociation Rate (kd) - Affinity (KD) - Cooperativity (α) SPR_ternary->SPR_data end Comprehensive Characterization SPR_data->end ITC_prep Sample Preparation (e.g., Protein A in cell, Protein B + Ligand in syringe) ITC_titration Titration Experiment ITC_prep->ITC_titration ITC_data Data Analysis: - Enthalpy (ΔH) - Entropy (ΔS) - Affinity (KD) - Stoichiometry (n) - Cooperativity (α) ITC_titration->ITC_data ITC_data->end start Goal: Validate Ternary Complex start->SPR_prep start->ITC_prep

Experimental Workflow: SPR vs. ITC

Experimental Protocols

Herein, we provide detailed methodologies for performing ternary complex validation using both SPR and ITC. These protocols are generalized and may require optimization based on the specific interacting partners.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Kinetics

Objective: To determine the kinetic parameters (association and dissociation rates) and binding affinity of binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotin (B1667282) capture)

  • Purified proteins (Protein A: Target, Protein B: E3 Ligase) and small molecule (Ligand: PROTAC)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Choose one protein partner for immobilization on the sensor chip surface. Often, the E3 ligase is immobilized to allow for the screening of multiple target proteins with the same PROTAC.[3]

    • Activate the sensor surface according to the manufacturer's instructions (e.g., with EDC/NHS for amine coupling).

    • Inject the protein to be immobilized at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • For biotinylated proteins, use a streptavidin-coated sensor chip for capture-based immobilization.

  • Binary Interaction Analysis:

    • To determine the binding of the PROTAC to the immobilized protein (e.g., E3 ligase), prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

    • Perform a similar experiment for the interaction between the PROTAC and the target protein by immobilizing the target protein.

  • Ternary Complex Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer. A concentration of the target protein 20-50 fold higher than its binary K_D with the PROTAC is recommended.[3]

    • Inject these pre-incubated solutions over the sensor surface with the immobilized E3 ligase.

    • Monitor the association and dissociation of the ternary complex.

    • Due to the potentially slow dissociation of stable ternary complexes, a single-cycle kinetics approach may be preferable to a multi-cycle kinetics approach to avoid surface regeneration.[6]

  • Data Analysis:

    • Fit the sensorgram data from the binary and ternary interaction analyses to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

    • Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (PROTAC to immobilized protein) by the K_D of the ternary complex formation. An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (enthalpy, entropy), binding affinity, and stoichiometry of binary and ternary complex formation.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal)

  • Purified proteins (Protein A: Target, Protein B: E3 Ligase) and small molecule (Ligand: PROTAC)

  • Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the small molecule in the same final buffer to ensure a perfect match, which is critical for minimizing heats of dilution.

    • Determine the concentrations of all components accurately.

    • Degas all solutions before use to prevent air bubbles in the calorimeter.

  • Binary Interaction Titrations:

    • To determine the binding of the PROTAC to the target protein, fill the ITC sample cell with the target protein solution (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the protein in the cell.

    • Perform a series of injections (e.g., 1-2 µL per injection) of the PROTAC into the protein solution while monitoring the heat change.

    • Perform a control titration of the PROTAC into the buffer to determine the heat of dilution.

    • Repeat the process for the interaction between the PROTAC and the E3 ligase.

  • Ternary Complex Titration:

    • There are two common approaches for the ternary complex titration:

      • Method A: Titrate the PROTAC into a solution containing a mixture of the target protein and the E3 ligase.

      • Method B: Pre-form a binary complex of the PROTAC and one of the proteins, and then titrate the second protein into this solution. For example, fill the sample cell with the E3 ligase and titrate a solution of the pre-formed target protein-PROTAC complex from the syringe.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and subtract the heat of dilution.

    • Plot the corrected heat per injection against the molar ratio of the titrant to the titrand.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

    • Cooperativity can be assessed by comparing the binding affinity of the ternary complex with the binary interactions.

Conclusion: Making an Informed Decision

Both SPR and ITC are powerful, label-free techniques that provide invaluable and often complementary information for the validation and characterization of ternary complexes. SPR excels in providing real-time kinetic data and has a higher throughput, making it ideal for screening and for understanding the dynamics of complex formation and stability.[2][7] ITC, on the other hand, is the gold standard for determining the thermodynamic drivers of the interaction and for providing an accurate measure of binding stoichiometry.[2][8]

The choice between SPR and ITC will ultimately depend on the specific research question, the available instrumentation, and the amount of sample. For a comprehensive understanding of ternary complex formation, a dual approach employing both techniques is often the most powerful strategy, providing orthogonal validation and a complete kinetic and thermodynamic profile of the interaction.

References

The Influence of E3 Ligase Ligands on the Pharmacokinetic Profile of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase ligand is a critical determinant in the design of Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their pharmacokinetic (PK) profiles and, consequently, their therapeutic success. This guide provides an objective comparison of the pharmacokinetic properties of PROTACs featuring different E3 ligase ligands, with a focus on the two most clinically advanced recruiters: Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. While direct head-to-head in vivo pharmacokinetic comparisons of PROTACs targeting the same protein with different E3 ligase ligands are not extensively available in the public domain, this guide synthesizes available data to offer valuable insights for researchers in the field of targeted protein degradation.

Unveiling the Pharmacokinetic Landscape: CRBN vs. VHL Ligands

The choice between CRBN and VHL as the E3 ligase-recruiting component of a PROTAC has significant implications for its drug-like properties. Historically, CRBN-based PROTACs, which often utilize derivatives of thalidomide, were perceived to possess more favorable physicochemical characteristics for oral bioavailability due to their smaller size and lower molecular weight compared to many VHL ligands.[][2] However, recent advancements have led to the development of orally bioavailable VHL-based PROTACs, challenging this initial perception and broadening the drug design landscape.[3][4][5]

Quantitative Pharmacokinetic Data: An Indirect Comparison

To illustrate the pharmacokinetic profiles of PROTACs recruiting different E3 ligases, this section presents data from separate studies on representative clinical-stage or late preclinical-stage molecules. It is crucial to note that these comparisons are indirect, as the target proteins and experimental conditions differ.

Table 1: Pharmacokinetic Parameters of a CRBN-Based Androgen Receptor (AR) Degrader (ARV-110) in Preclinical Species [4]

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
RatIntravenous (IV)2--48204.6-
RatOral (PO)511502114854.823.83
MouseIntravenous (IV)2--26403.9-
MouseOral (PO)51000150004.137.89

Table 2: Pharmacokinetic Insights for Orally Bioavailable VHL-Based PROTACs

While detailed head-to-head comparative data is limited, several studies have successfully developed orally bioavailable VHL-recruiting PROTACs. For instance, the SMARCA2 degrader ACBI2 demonstrated oral efficacy in in vivo models.[3][4] Another study reported a potent HMGCR-targeting PROTAC with a VHL ligand that, upon oral administration of its lactone prodrug, achieved favorable plasma exposure of both the prodrug and the active acid form.[6] These findings underscore that with careful optimization of physicochemical properties, VHL-based PROTACs can indeed achieve oral bioavailability.[7][8]

Key Factors Influencing Pharmacokinetic Profiles

The choice of E3 ligase ligand impacts a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties through various mechanisms:

  • Physicochemical Properties: As mentioned, the inherent properties of the E3 ligase ligand, such as size, polarity, and hydrogen bonding capacity, significantly affect the overall physicochemical profile of the PROTAC.[5]

  • Cellular Permeability: The ability of a PROTAC to cross cell membranes is crucial for its efficacy. While CRBN ligands are generally smaller, formulation strategies and prodrug approaches are being successfully employed to enhance the permeability of VHL-based PROTACs.[7][9]

  • Tissue Distribution and Retention: Some studies suggest that VHL-based PROTACs may exhibit rapid clearance from plasma but can accumulate and be retained in tissues, leading to a disconnect between plasma pharmacokinetics and pharmacodynamics (target degradation).[10] This highlights the importance of assessing target engagement in relevant tissues, not just plasma concentrations.

  • Metabolic Stability: The entire PROTAC molecule, including the E3 ligase ligand and the linker, is subject to metabolism. The metabolic stability of each component is critical for maintaining sufficient exposure and duration of action.

Experimental Protocols for Pharmacokinetic Evaluation

Accurate assessment of a PROTAC's pharmacokinetic profile is essential for its development. Below are generalized protocols for key in vivo pharmacokinetic studies and bioanalytical methods.

In Vivo Pharmacokinetic Study in Rodents (Mouse or Rat)

Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous and oral administration.

Materials:

  • PROTAC of interest

  • Vehicle for formulation (e.g., a solution of 10% DMSO, 40% PEG300, 50% saline)

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer the PROTAC solution via the tail vein at a specific dose (e.g., 1-2 mg/kg).

    • Oral (PO) Administration: Administer the PROTAC solution via oral gavage at a specific dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalysis of PROTACs in Plasma using LC-MS/MS

Objective: To quantify the concentration of the PROTAC in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (IS)

  • Plasma samples from the PK study, calibration standards, and quality control (QC) samples

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To a small volume of plasma (e.g., 20 µL), add a solution of the internal standard in acetonitrile (e.g., 100 µL).

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use a gradient elution method to separate the PROTAC from other plasma components.

    • Detect and quantify the PROTAC and the IS using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of the PROTAC in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts in PROTAC Pharmacokinetics

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Protein (POI) E3 E3 Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation Ub Ubiquitin Ub->POI_bound Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

PK_Workflow Dosing PROTAC Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2, F%) Analysis->Modeling

Caption: Experimental workflow for a PROTAC pharmacokinetic study.

Conclusion

The selection of the E3 ligase ligand is a pivotal decision in PROTAC design that significantly influences the molecule's pharmacokinetic profile. While CRBN-based PROTACs have historically been more prevalent in clinical trials, recent breakthroughs have demonstrated the feasibility of developing orally bioavailable VHL-based degraders. This expands the toolkit for medicinal chemists and underscores that a comprehensive understanding of the interplay between the E3 ligase ligand, the linker, and the target binder is essential for optimizing the ADME properties of these innovative therapeutics. Future research focusing on direct, head-to-head in vivo comparisons of PROTACs with different E3 ligase ligands targeting the same protein will be invaluable in further refining the principles of rational PROTAC design.

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Safe Disposal of E3 Ligase Ligand-linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the vanguard of drug discovery, the proper handling and disposal of novel chemical entities like E3 Ligase Ligand-linker Conjugate 91 are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe disposal of this and similar research chemicals, drawing upon established best practices for hazardous waste management in a laboratory setting.

Immediate Safety and Disposal Protocols

At its core, this compound, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), should be treated as a hazardous chemical waste. The fundamental principle is to prevent its release into the environment and to ensure the safety of all laboratory personnel.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling the conjugate, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be disposed of in a dedicated hazardous waste container.[1] Incompatible chemicals should be kept separate to avoid dangerous reactions.[1][2]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid for waste collection.[2][3] Plastic containers are often preferred.[4]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.[1][5] The date when the first waste is added should also be recorded.

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[2][3][4]

    • Ensure the storage area has secondary containment to capture any potential leaks or spills.[2]

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution (often a maximum of six months for academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] Never dispose of this chemical down the drain or in the regular trash.[1][6]

  • Spill Management: In the event of a spill, treat the cleanup materials as hazardous waste and dispose of them in the designated container.[6]

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, general regulatory limits for hazardous waste accumulation in a laboratory setting are well-defined.

ParameterGuidelineSource
Maximum Hazardous Waste Volume 55 gallonsUniversity of Pennsylvania EHRS[4]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[4]
Maximum Storage Time (Academic Labs) 6 monthsDaniels Health[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Handling E3 Ligase Ligand-linker Conjugate 91 Waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Obtain a new, compatible hazardous waste container C->D Yes F Use existing, correctly labeled waste container C->F No E Label container with: 'Hazardous Waste' Chemical Name Date D->E G Add waste to container E->G F->G H Store container in designated Satellite Accumulation Area with secondary containment G->H I Is the container full or has the storage time limit been reached? H->I J Continue to store safely I->J No K Arrange for pickup by EHS or licensed disposal service I->K Yes J->I L End K->L

Caption: Workflow for the safe disposal of this compound.

By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 91

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides essential safety and logistical information for handling E3 Ligase Ligand-linker Conjugate 91. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on established best practices for handling potent pharmaceutical compounds.[1] A compound-specific risk assessment should be completed before any handling occurs.

This compound is a key intermediate used in the synthesis of Proteolysis Targeting Chimera (PROTAC) molecules.[2][3][4] It is composed of an E3 ligase ligand, (S,R,S)-AHPC, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker.[2][3] Given its intended use in targeted protein degradation, it should be handled as a potent compound with appropriate safety precautions to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling such materials.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][5]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test must be conducted.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[1][6] Some coveralls offer features like integrated shoe covers and hoods.[7]
Lab CoatA dedicated, disposable or professionally laundered lab coat should be worn over personal clothing.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1][7]

Operational and Disposal Plans

A systematic approach is essential for safely handling potent compounds. The following table outlines the key phases of handling, from preparation to disposal.

PhaseStep-by-Step Guidance
1. Preparation Area Designation: Designate a specific area for handling, preferably within a containment device like a chemical fume hood or a glove box. Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste disposal containers, before starting work. Decontamination Solution: Ensure a validated decontamination solution is readily available.[1]
2. Handling Weighing: Weigh the compound in a ventilated enclosure to minimize dust inhalation. Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
3. Spill Management Immediate Action: In case of a spill, alert others in the vicinity immediately. Cleanup: Use a pre-prepared spill kit appropriate for chemical hazards. Work from the outside of the spill inward. Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]
4. Decontamination Surfaces and Equipment: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1] PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use items as hazardous waste.
5. Disposal Waste Segregation: Segregate all contaminated waste, including empty vials, pipette tips, and disposable PPE, into clearly labeled hazardous waste containers. Disposal Protocol: Follow your institution's guidelines for the disposal of potent chemical waste.

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_area Designate Handling Area gather_materials Assemble PPE & Equipment prep_area->gather_materials prep_decon Prepare Decontamination Solution gather_materials->prep_decon weigh Weigh Compound in Enclosure prep_decon->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Spill decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Experiment Complete dissolve->spill Potential Spill dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Properly Remove & Dispose of PPE dispose_waste->remove_ppe alert Alert Personnel spill->alert cleanup Use Spill Kit alert->cleanup dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_spill_waste

Caption: Workflow for Safe Handling of Potent Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.